fbp2 gene product
Description
Overview of FBP2 Gene Product as a Multifunctional Enzyme in Eukaryotic Biology
The this compound, formally known as Fructose-1,6-bisphosphatase 2 (FBP2), is a pivotal enzyme in eukaryotic biology, recognized for its expanding roles beyond its classical function. maayanlab.cloud Encoded by the FBP2 gene, this protein is primarily characterized as a regulatory enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. genecards.orgnih.gov It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403). genecards.orguniprot.org While this catalytic activity is central to its identity, FBP2 is increasingly appreciated as a multifunctional or "moonlighting" protein. maayanlab.cloudnih.gov It exerts significant influence in a variety of cellular contexts and tissues, including muscle, liver, brain, and even cancer cells, participating in distinct processes depending on its subcellular location and interacting partners. maayanlab.cloudnih.govnih.gov This versatility establishes the this compound as a key regulator with tissue-specific functions that are critical for cell survival, metabolic adaptation, and signaling. maayanlab.cloud
Historical Context of this compound Discovery and Initial Characterization
The discovery of fructose-1,6-bisphosphatase (FBPase) was fundamentally linked to the elucidation of the gluconeogenesis pathway. It was identified as a major control point in this process, making it an attractive target for pharmacological intervention, particularly for conditions like type 2 diabetes where glucose overproduction is a key factor. nih.govresearchgate.net FBPases have been categorized into five distinct classes (I to V) based on amino acid sequences. nih.gov FBPase I is the most widespread, found in most prokaryotes and all eukaryotes, while FBP2 belongs to this class. nih.gov
The FBP2 isozyme, often referred to as muscle FBPase, was characterized as the predominant form in muscle tissue. genecards.orgwikipedia.org Initial characterization focused on its enzymatic properties, including its allosteric regulation by molecules like adenosine (B11128) monophosphate (AMP), which acts as a potent inhibitor. uniprot.orgnih.gov Subsequent research revealed that the human FBP2 gene is located on chromosome 9q22.32. wikipedia.org Over time, the understanding of FBP2 has evolved from a simple metabolic enzyme to a complex protein with diverse regulatory functions, a shift driven by the discovery of its non-canonical roles within the cell.
Significance of this compound in Metabolic Homeostasis and Cellular Signaling
The dual functionality of the this compound underscores its profound significance in maintaining metabolic balance and orchestrating key cellular signaling pathways. Its canonical role as a gluconeogenic enzyme is fundamental to systemic glucose homeostasis. nih.gov By antagonizing glycolysis, cytosolic FBP2 helps regulate the metabolic state of the cell, a function that is particularly relevant in cancer biology where it can counter the Warburg effect. maayanlab.cloudnih.gov
FBP2's non-canonical roles highlight its importance as a signaling node. maayanlab.cloud Its expression levels are altered in several cancers; for example, reduced FBP2 expression is seen in gastric cancer and a broad spectrum of soft tissue sarcomas. maayanlab.cloudnih.gov Re-expression of FBP2 in these cancer cells can suppress the Akt–mTOR pathway, activate AMPK signaling, and inhibit glycolysis, leading to reduced cell proliferation and growth. maayanlab.cloudnih.gov Furthermore, its ability to restrain mitochondrial biogenesis by repressing c-Myc-driven transcription demonstrates a direct link between a metabolic enzyme and the regulation of gene expression. nih.gov Variants in the FBP2 gene have been associated with a novel form of remitting leukodystrophy, indicating its critical role in cerebral energy metabolism and mitochondrial health. nih.gov The capacity of FBP2 to adopt different conformations determines its ability to interact with various cellular partners, allowing it to assume diverse roles based on the cell's metabolic and physiological state. nih.gov
Interactive Data Table: Properties of this compound
| Property | Details | Source(s) |
| Gene Name | FBP2 (Fructose-Bisphosphatase 2) | genecards.org |
| Protein Names | Fructose-1,6-bisphosphatase isozyme 2; Muscle FBPase | genecards.orguniprot.org |
| Human Gene Location | Chromosome 9, band q22.32 | wikipedia.org |
| Organism | Homo sapiens (Human) | uniprot.org |
| Molecular Function | Catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. | genecards.orguniprot.org |
| Biological Process | Primarily involved in gluconeogenesis; also participates in fructose (B13574) metabolism and dephosphorylation. | wikipedia.org |
| Subcellular Location | Cytoplasm, Nucleus, Mitochondria | nih.govwikipedia.orgresearchgate.net |
| Allosteric Inhibitors | Adenosine monophosphate (AMP), Fructose 2,6-bisphosphate | uniprot.orgnih.gov |
| Associated Conditions | Soft Tissue Sarcomas, Gastric Cancer, Childhood-Onset Remitting Leukodystrophy (CORLK) | maayanlab.clouduniprot.orgnih.gov |
Properties
CAS No. |
147276-31-1 |
|---|---|
Molecular Formula |
C11H7N5O4.HCl |
Synonyms |
fbp2 gene product |
Origin of Product |
United States |
Molecular Biology and Genetics of the Fbp2 Gene Product
Genomic Organization and Transcriptional Landscape of the FBP2 Gene
The structure and expression of the FBP2 gene are intricately controlled, allowing for precise regulation of its protein product.
The human FBP2 gene is situated on the long (q) arm of chromosome 9, specifically at band q22.32. nih.govwikipedia.org The genomic coordinates for this gene on the GRCh38.p14 assembly are from base pair 94,558,720 to 94,593,824. nih.govwikipedia.org The gene exhibits a standard eukaryotic architecture, comprising 7 exons that are interspersed with introns. nih.gov This structure allows for the generation of different protein products through alternative splicing.
Table 1: Genomic Details of the Human FBP2 Gene
| Feature | Description |
|---|---|
| Official Symbol | FBP2 |
| Official Full Name | Fructose-Bisphosphatase 2 |
| Chromosomal Location | 9q22.32 |
| Genomic Coordinates (GRCh38/hg38) | chr9:94,558,720-94,593,824 |
| Exon Count | 7 |
This table summarizes the key genomic features of the FBP2 gene.
The FBP2 gene can produce multiple transcriptional variants, leading to different protein isoforms. proteinatlas.orgresearchgate.net This is achieved through alternative splicing, a process where different exons are included or excluded from the final messenger RNA (mRNA) transcript. These isoforms can have distinct functional properties or subcellular localizations. For instance, the canonical protein is known as the muscle isozyme of fructose-1,6-bisphosphatase. uniprot.org Additionally, research has shown that TINAT-exon fusion transcripts can create novel protein isoforms of FBP2 with potentially altered functions. researchgate.net The physiological function of FBP2 is also dependent on its oligomeric state; a dimeric form associates with mitochondria, while a tetrameric form is found in the nucleus. mdpi.com
Genetic Polymorphisms and Allelic Variations of the FBP2 Gene
Variations in the FBP2 gene sequence can have significant impacts on its expression and function, influencing various biological traits.
Expression quantitative trait loci (eQTL) analysis identifies genetic variants that are associated with changes in gene expression levels. opentargets.org For the FBP2 gene, eQTL studies have revealed specific SNPs that influence its mRNA expression. nih.govresearchgate.net One notable finding is that the G allele of the SNP rs635087 is significantly correlated with reduced FBP2 mRNA expression in normal liver tissues. nih.govresearchgate.net This provides a mechanistic link between this genetic variant and its observed association with clinical outcomes, as lower FBP2 expression may alter metabolic pathways. nih.gov
Table 2: Notable eQTLs for the FBP2 Gene
| SNP ID | Allele Effect | Associated Tissue | Finding | Reference |
|---|
This table highlights a key eQTL and its impact on FBP2 gene expression.
Gene Regulatory Elements Affecting FBP2 Gene Product Expression
The expression of the FBP2 gene is tightly regulated by a variety of elements that control the initiation and rate of transcription.
The promoter region of the FBP2 gene contains binding sites for several transcription factors. maayanlab.cloudnih.gov These proteins can either enhance or suppress gene expression in response to cellular signals. For example, the transcription factor Liver X Receptor α (LXRα) has been identified as a key regulator of FBP2 gene transcription. nih.govresearchgate.net Insulin (B600854) and glucose-related signals can stimulate the promoter activity of the FBP2 gene. nih.gov
Furthermore, histone modifications in the FBP2 gene region, such as H3K4Me1, H3K4Me3, and H3K27Ac, suggest the presence of active enhancers and promoters that contribute to its regulation. dovepress.com MicroRNAs (miRNAs) have also been implicated in the post-transcriptional regulation of FBP2. For instance, miR-591 has been shown to suppress the expression of FBP2. nih.gov The interplay of these regulatory elements ensures that the production of the this compound is finely tuned to the metabolic state of the cell.
Table of Mentioned Compounds
| Compound Name |
|---|
| Fructose-1,6-bisphosphate |
| Fructose (B13574) 6-phosphate |
| Inorganic phosphate (B84403) |
| Glucose |
| Glycogen (B147801) |
| Lactate (B86563) |
| AMP (Adenosine monophosphate) |
| NAD+ (Nicotinamide adenine (B156593) dinucleotide) |
| ATP (Adenosine triphosphate) |
| Calcium |
Promoter and Enhancer Regions
The promoter region of the FBP2 gene, located upstream of the transcription start site, contains crucial elements for the initiation of transcription. genecards.org Detailed analysis has identified a key regulatory site within the 5'-promoter region known as the Liver X Receptor Response Element (LXRE). nih.govdiabetesjournals.orgnih.gov This element is instrumental in the binding of the nuclear receptor Liver X Receptor α (LXRα), a significant regulator of FBP2 gene transcription. nih.govdiabetesjournals.orgnih.gov
In addition to the promoter, enhancer regions, which can be located at a distance from the gene, also play a role in modulating FBP2 expression. dovepress.com Functional annotation of single nucleotide polymorphisms (SNPs) within the FBP2 gene, such as rs635087, has revealed their location in potential enhancer regions. dovepress.comdovepress.com These regions are characterized by specific histone modifications, including H3K4Me1, H3K4Me3, and H3K27Ac, which are indicative of active enhancers. dovepress.comdovepress.com
Role of Transcription Factors in FBP2 Gene Regulation
Several transcription factors have been identified to regulate the expression of the FBP2 gene, with Liver X Receptor α (LXRα) being a primary activator. nih.govdiabetesjournals.orgnih.gov
Liver X Receptor α (LXRα): Studies have demonstrated that LXRα, in partnership with Retinoid X Receptor α (RXRα), potently stimulates the promoter activity of the FBP2 gene. nih.gov The binding of the LXRα/RXRα complex to the LXRE in the FBP2 promoter has been confirmed through electromobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) assays. nih.govdiabetesjournals.orgnih.gov The activation of LXRα by its specific ligands, such as TO-901317, significantly increases the transcriptional activity of the FBP2 gene. nih.gov
Other Transcription Factors: While LXRα is a key regulator, other transcription factors associated with insulin and glucose metabolism also influence FBP2 gene expression, albeit to a lesser extent. nih.gov These include:
Sterol Regulatory Element-Binding Protein 1c (SREBP1c): Co-expression of SREBP1c can modulate the positive effect of LXRα on FBP2 transcription. nih.gov
Carbohydrate Response Element-Binding Protein (ChREBP)/Max-like protein X (Mlx): This complex has also been shown to increase the transcriptional activity of the FBP2 gene, although its effect is weaker compared to LXRα/RXRα. nih.gov
The interplay between these transcription factors allows for a nuanced regulation of FBP2 expression in response to various metabolic signals.
Protein Structure, Oligomerization, and Conformational Dynamics of the Fbp2 Gene Product
Primary Amino Acid Sequence Analysis and Conserved Domains of FBP2 Gene Product
The human FBP2 protein is composed of 339 amino acids. Analysis of its primary structure reveals several conserved domains that are critical for its catalytic function and regulatory interactions. These domains are shared among FBPase family members, indicating a common evolutionary origin and functional mechanism.
Key domains identified within the FBP2 protein include:
FBPase_N domain: The N-terminal domain.
FBPase_C_dom: The C-terminal domain which contributes to the catalytic site.
The N-terminal region of the FBP2 protein is highly conserved among vertebrates and plays a significant role in regulating the enzyme's activity and its interaction with other proteins, such as aldolase (B8822740).
Table 1: Key Protein Domains in Human FBP2
| Domain Identifier | Description |
| IPR033391 | FBPase_N |
| IPR044015 | FBPase_C_dom |
| IPR000146 | FBPase_class-1 |
| IPR028343 | FBPtase |
| IPR020548 | Fructose_bisphosphatase_AS |
Quaternary Structure and Oligomeric States of this compound
While crystallographic studies have often shown FBP2 as a homotetrameric protein, evidence indicates that in solution, it exists in a dynamic equilibrium between dimeric and tetrameric forms. nih.govnih.gov This equilibrium is a critical aspect of its function, as the different oligomeric states have distinct roles and localizations within the cell. nih.govnih.gov
The dimeric form of the this compound is a key functional state. Notably, the dimer is catalytically active and, unlike the tetramer, is insensitive to the primary allosteric inhibitor, AMP. nih.govnih.gov One of the most significant functions of the dimeric form is its association with mitochondria. nih.gov By binding to mitochondria, the FBP2 dimer plays a protective role, shielding these organelles against stress stimuli such as elevated levels of calcium and hydrogen peroxide. nih.govnih.gov This non-canonical, non-enzymatic function highlights the versatility of the FBP2 protein.
The tetrameric form is the state traditionally associated with animal fructose-1,6-bisphosphatases. The formation of the tetramer is essential for the allosteric regulation of the enzyme's activity. nih.gov Tetramerization confers sensitivity to AMP, allowing the cell's energy status to control the rate of gluconeogenesis. nih.govnih.gov Unlike the dimer, which associates with mitochondria, the tetrameric form of FBP2 is primarily retained within the cell nucleus. nih.govnih.govmdpi.com This differential localization suggests that the oligomeric state of FBP2 dictates not only its sensitivity to allosteric inhibitors but also its specific function and place of action within the cell.
The balance between the dimeric and tetrameric states of FBP2 is not static but is regulated by cellular conditions, particularly the concentration of allosteric effectors. researchgate.netnih.gov Allosteric inhibitors such as adenosine (B11128) monophosphate (AMP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) promote the formation and stabilization of the tetrameric conformation. researchgate.netnih.gov By shifting the equilibrium towards the tetramer, these molecules, which signal a low energy state in the cell, impose allosteric inhibition on the enzyme's activity. nih.gov This modulation of the oligomerization state allows the cell to dynamically switch FBP2's function from a pro-survival role at the mitochondria (as a dimer) to a regulated gluconeogenic enzyme (as a tetramer). nih.gov
Conformational Changes and Allosteric Regulation of this compound
The this compound is subject to complex allosteric regulation, which is mediated by significant conformational changes in its structure. uniprot.org The enzyme can exist in at least two major conformational states, a catalytically active R-state and an inactive T-state, and the transition between these states is fundamental to the control of its enzymatic activity. researchgate.netuniprot.org
The two primary conformational states of FBP2 are the R-state ("relaxed") and the T-state ("tense").
Active R-State: In the absence of allosteric inhibitors, the FBP2 tetramer adopts the active R-state. This conformation has a high affinity for its substrate, fructose-1,6-bisphosphate. The FBP2 R-state tetramer possesses a unique, cross-like quaternary structure, where the upper dimer is twisted approximately 90° relative to the lower dimer. nih.govmdpi.com The dimeric form of FBP2 is also considered to be fully active. nih.gov
Inactive T-State: The binding of allosteric inhibitors, such as AMP and NAD+, triggers a conformational shift from the active R-state to the inactive T-state. researchgate.netnih.gov The T-state tetramer has a much lower affinity for the substrate, effectively inhibiting the enzyme. In this state, the dramatic twist between the upper and lower dimers is relaxed, resulting in a more planar, flattened structure. nih.govresearchgate.net The mechanism of allosteric inhibition requires the tetrameric conformation; the binding of AMP to subunits in one dimer inhibits the catalytic sites within the other dimer. nih.govmdpi.com
The transition between the R and T states is a critical regulatory mechanism, allowing cellular metabolites to provide feedback and control the flux through the gluconeogenic pathway. nih.gov
Table 2: Comparison of FBP2 Oligomeric and Conformational States
| State | Oligomerization | Activity | Sensitivity to AMP | Primary Cellular Location | Conformation |
| Dimer | Dimeric | Fully Active | Insensitive | Mitochondria | Active |
| R-State Tetramer | Tetrameric | Active | - | Nucleus | Active ("Relaxed"), Cross-like |
| T-State Tetramer | Tetrameric | Inactive | Sensitive | Nucleus | Inactive ("Tense"), Planar |
Molecular Determinants of Allosteric Transitions
The this compound, muscle fructose-1,6-bisphosphatase (FBPase 2), is subject to complex allosteric regulation that dictates its enzymatic activity and its capacity to engage in non-canonical functions through protein-protein interactions. uniprot.orgnih.gov This regulation is primarily achieved through transitions between two principal quaternary conformational states: the active R-state ("relaxed") and the inactive T-state ("tense"). uniprot.orgresearchgate.net
The transition from the active R-state to the inactive T-state is driven by the binding of allosteric inhibitors, most notably adenosine monophosphate (AMP) and nicotinamide adenine dinucleotide (NAD+). nih.govresearchgate.netmdpi.com These molecules act as indicators of the cell's energy and redox status. researchgate.net In the absence of these inhibitors, FBP2 can exist as a fully active dimer or as an active tetramer in the R-state. researchgate.netnih.gov The binding of AMP and NAD+ stabilizes the formation of the inactive T-state tetramer. nih.govresearchgate.net
The structural differences between these two states are significant. researchgate.netmdpi.com
R-state: In its active tetrameric form, FBP2 adopts a unique cross-like structure where the upper dimer is twisted approximately 90 degrees relative to the lower dimer. researchgate.netnih.gov
T-state: Upon binding of allosteric inhibitors like AMP, the enzyme transitions to the T-state, in which the tetramer becomes nearly planar. researchgate.netmdpi.com
This conformational shift is critical for its allosteric inhibition mechanism. The binding of AMP to subunits within one dimer of the tetramer induces the conformational change that inhibits the catalytic sites located in the other dimer. nih.gov This requires the presence of the full tetrameric structure. nih.gov A specific amino acid, Arg-33, has been identified as important for the conversion from the active R-state to the inactive T-state in the presence of AMP. uniprot.org The key role in the high-sensitivity binding of AMP to the muscle isozyme is also attributed to residues K20, T177, and Q179. nih.gov This allosteric transition not only gates its enzymatic activity but also modulates its binding affinity for various cellular partners, thereby switching its biological actions. researchgate.net
Table 1: Conformational States and Allosteric Regulation of FBP2
| Feature | R-State (Active) | T-State (Inactive) |
|---|---|---|
| Oligomeric Form | Dimer or Tetramer | Tetramer |
| Quaternary Structure | Cross-like (tetramer with ~90° twist between dimers) researchgate.netnih.gov | Nearly planar tetramer researchgate.net |
| Key Ligands | Substrate (Fructose-1,6-bisphosphate) | Allosteric Inhibitors (AMP, NAD+) researchgate.netmdpi.com |
| Activity Status | Active | Inactive/Inhibited |
| Functional Role | Catalysis, interaction with mitochondria researchgate.net | Nuclear retention, interaction with different protein partners researchgate.net |
Post-Translational Modifications of the this compound
Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins. For the this compound, several PTMs have been identified that play a significant role in modulating its biological activities.
Phosphorylation Events and Regulatory Effects
Direct phosphorylation of the this compound (fructose-1,6-bisphosphatase) appears to be a mechanism for regulating its activity, although evidence in mammals is not as extensively documented as for other metabolic enzymes. Much of the literature on "FBPase-2" phosphorylation refers to the phosphatase domain of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB), which is a distinct protein encoded by a different gene. wikipedia.orgnih.gov This enzyme's phosphorylation at a serine residue by Protein Kinase A (PKA), stimulated by glucagon (B607659), activates its phosphatase activity, reducing cellular levels of fructose-2,6-bisphosphate. wikipedia.orgyoutube.com
However, studies in other organisms suggest that direct phosphorylation of fructose-1,6-bisphosphatase is a relevant regulatory event. For instance, in the red-eared slider turtle (Trachemys scripta elegans), adaptation to anoxia involves the suppression of gluconeogenesis. mdpi.com This is achieved in part through the post-translational modification of FBPase. Under anoxic conditions, liver FBPase exhibits a significant increase (~1.4-fold) in threonine phosphorylation. mdpi.com This modification is correlated with a decrease in the enzyme's maximal activity and a reduced sensitivity to its substrate, effectively inhibiting the enzyme and suppressing gluconeogenesis. mdpi.com
Additionally, the conformational state of FBP2 can have indirect effects on the phosphorylation of other proteins. In cardiomyocytes, the chemically-induced tetramerization of FBP2 into its inactive state leads to an increase in the phosphorylation of the Tau protein. mdpi.comnih.gov
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is a key post-translational modification that targets proteins for degradation by the proteasome, thereby controlling protein turnover and cellular homeostasis. The this compound is regulated by this pathway, which has implications in disease contexts such as cancer.
Research has identified specific components of the ubiquitin-proteasome system that act on FBP2. The E3 ubiquitin ligase TRIM32 (Tripartite Motif-Containing Protein 32) has been shown to directly interact with FBP2, promoting its ubiquitination and subsequent proteasomal degradation. nih.govuniprot.org This action has been specifically implicated in the progression of oral squamous cell carcinoma, where the TRIM32-mediated degradation of FBP2 contributes to the metabolic reprogramming of cancer cells. nih.govuniprot.org
Furthermore, the degradation of FBP2 can be influenced by intercellular communication. In the central nervous system, neuronal extracellular vesicles (NEVs) have been found to regulate the level of Fbp2 protein in astrocytes. promegaconnections.com This regulation occurs by increasing the degradation of the enzyme, suggesting a mechanism by which neurons can modulate astrocyte metabolism. promegaconnections.com
Table 2: E3 Ubiquitin Ligase Targeting FBP2
| E3 Ligase | Cellular Context | Consequence of Ubiquitination |
|---|
| TRIM32 | Oral Squamous Cell Carcinoma | Proteasomal degradation of FBP2 nih.govuniprot.org |
Other Post-Translational Modifiers
While phosphorylation and ubiquitination are documented post-translational modifications of the this compound, information on other types of PTMs like acetylation, methylation, or SUMOylation directly on the FBP2 protein is limited in current scientific literature.
It is important to distinguish protein modification from the epigenetic regulation of the gene that encodes it. For example, the expression of the FBP2 gene is known to be regulated by the methylation of its promoter region. Hypermethylation of the FBP2 promoter has been observed in gastric cancer, leading to the downregulation of its expression. researchgate.net Conversely, demethylation of the promoter, induced by free fatty acids, can increase FBP2 expression in hepatocytes. nih.gov However, these are epigenetic modifications of DNA and not post-translational modifications of the FBP2 protein itself.
Currently, there is a lack of substantial research findings detailing other specific covalent modifications to the FBP2 protein. Further investigation is required to determine if modifications such as acetylation, which has been shown to regulate the related glycolytic enzyme fructose-bisphosphate aldolase, also play a role in directly modulating FBP2 function. nih.gov
Enzymatic Activity and Metabolic Contributions of the Fbp2 Gene Product
Catalytic Mechanism of Fructose (B13574) 1,6-bisphosphatase Activity
FBPase 2, like other fructose-1,6-bisphosphatases, facilitates the removal of the phosphate (B84403) group from the first carbon of fructose 1,6-bisphosphate ebi.ac.uk. The catalytic mechanism involves the binding of the substrate and divalent metal cations at the active site ebi.ac.ukplos.orgnih.gov. Structural studies of class II FBPases, which include FBPase 2, have provided insights into this process plos.orgbiorxiv.orgnih.gov.
Substrate Specificity and Product Formation
The FBP2 gene product is specific for the alpha-anomer of fructose 1,6-bisphosphate uniprot.org. It catalyzes the hydrolysis of this substrate to produce fructose 6-phosphate and inorganic phosphate uniprot.orggenecards.orgebi.ac.uk. This conversion is essential for gluconeogenesis to proceed, as fructose 6-phosphate can then be isomerized to glucose 6-phosphate, a precursor for glucose synthesis ebi.ac.uk.
The reaction catalyzed by FBPase 2 can be represented as:
Fructose 1,6-bisphosphate + H₂O → Fructose 6-phosphate + Pi
Where Pi represents inorganic phosphate.
Role of Divalent Cations in Catalysis
Divalent cations are essential cofactors for the catalytic activity of FBPase 2 uniprot.orgplos.orgnih.gov. Studies on class II FBPases, such as those from Francisella tularensis and Escherichia coli, indicate that these enzymes depend on divalent metal ions like Mn²⁺ or Mg²⁺ for activity plos.orgnih.gov. Crystal structures have shown that the active site accommodates several conserved residues that coordinate two metal ions and the substrate ebi.ac.uk. A third metal ion may also bind to the phosphate group at the 6-position of the substrate ebi.ac.uk. These metal ions play a crucial role in stabilizing the transition state and activating water molecules for the nucleophilic attack on the phosphate group biorxiv.orgnih.gov. For instance, in Francisella tularensis FBPaseII, Mn²⁺ is the native metal cofactor supporting activity, while Mg²⁺ and Ca²⁺ may not support catalysis in the same way, although metal concentration can significantly influence activity plos.orgnih.gov.
Allosteric Regulation of this compound Enzymatic Activity
FBPase 2 activity is subject to complex allosteric regulation, allowing for fine-tuning of gluconeogenesis in response to cellular metabolic needs uniprot.orgcreative-proteomics.com. The enzyme can exist in different conformational states, including an active R-state and an inactive T-state uniprot.org.
Inhibition by AMP and NAD+
AMP acts as an allosteric inhibitor of FBPase 2 uniprot.org. The binding of AMP to the enzyme favors the inactive T-state conformation uniprot.orgnih.gov. This allosteric inhibition by AMP is significant because high levels of AMP indicate a low energy state in the cell, and in such conditions, gluconeogenesis (an energy-consuming process) should be inhibited while glycolysis (an energy-producing process) is stimulated creative-proteomics.com.
While AMP is a well-established inhibitor, the regulation by NAD+ is less directly documented for FBPase2 specifically in the provided results. However, NAD+ is a key player in cellular redox reactions and energy metabolism nih.govctpharma.com.tr. Its levels often correlate with the energy status of the cell, similar to AMP. Although not explicitly stated for FBP2, NAD+ is known to influence other metabolic enzymes and pathways ctpharma.com.tr.
Competitive Inhibition by Fructose 2,6-bisphosphate
Fructose 2,6-bisphosphate (Fru-2,6-P₂) is a potent regulator of carbohydrate metabolism and acts as a competitive inhibitor of FBPase 2 uniprot.orgnih.govnih.gov. Fru-2,6-P₂ is synthesized and degraded by a bifunctional enzyme, often referred to as PFK-2/FBPase-2, which is distinct from FBPase 2 but plays a central role in regulating Fru-2,6-P₂ levels aklectures.comnih.govwikipedia.orgwikipedia.org. High concentrations of Fru-2,6-P₂ indicate abundant glucose and energy precursors, promoting glycolysis and inhibiting gluconeogenesis by competing with fructose 1,6-bisphosphate for binding to FBPase 2 nih.govnih.gov.
Modulation by Calcium Ions
Calcium ions (Ca²⁺) have been shown to strongly inhibit FBPase 2 activity uniprot.orguniprot.org. The exact mechanism of calcium inhibition can be complex and may involve binding to specific sites on the enzyme, leading to conformational changes that reduce catalytic efficiency uniprot.org. The sensitivity to calcium inhibition can be affected by mutations in the enzyme uniprot.org.
Contribution of this compound to Gluconeogenesis
FBP2 plays a significant role in gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate precursors like lactate (B86563) and alanine (B10760859) abcam.combioscientifica.com. While the liver is the primary site of gluconeogenesis for systemic glucose homeostasis, muscle has a limited capacity for this process, primarily converting precursors into glycogen (B147801) bioscientifica.combioscientifica.com. FBP2 is essential for this muscle-based gluconeogenesis abcam.combioscientifica.com.
Influence of this compound on Glycolysis and Glycogen Synthesis
FBP2 exerts influence on both glycolysis and glycogen synthesis, often in an antagonistic or promotional manner, respectively.
Antagonism of Glycolytic Flux
Through its catalytic activity, FBP2 directly opposes the action of PFK1, a key regulatory enzyme in glycolysis bioscientifica.combioscientifica.com. By converting F-1,6-bisP back to F-6-P, FBP2 effectively reduces the substrate concentration for the later steps of glycolysis bioscientifica.com. This antagonistic relationship contributes to the reciprocal regulation of glucose metabolism, where high FBP2 activity favors gluconeogenesis and inhibits glycolysis nih.govyoutube.com. Research indicates that enforced FBP2 expression can significantly decrease glucose uptake and lactate secretion in various cell lines, reflecting reduced glycolytic flux nih.gov. Cytosolic FBP2 is shown to inhibit glycolysis through its catalytic activity cellsignal.com.
Promotion of Glycogen Synthesis from Carbohydrate Precursors
FBP2 is considered an enzyme involved in glycogen synthesis from non-carbohydrate precursors, such as lactate ptglab.comabcam.com. While muscle has a limited capacity for de novo glucose production, it can convert precursors like lactate and alanine into glycogen bioscientifica.combioscientifica.com. FBP2's role in producing fructose-6-phosphate (B1210287) from fructose-1,6-bisphosphate is a necessary step for the eventual synthesis of glucose-6-phosphate, a precursor for glycogen synthesis bioscientifica.com. Studies have shown that lactic acid addition can increase FBP2 gene expression in mouse skeletal muscle, enhancing glycogen synthesis imrpress.com.
Interplay of this compound with Glucose Metabolism Pathways
The this compound is intricately involved in the complex interplay between various glucose metabolism pathways, primarily glycolysis, gluconeogenesis, and glycogen synthesis. Its enzymatic activity at the fructose-1,6-bisphosphate to fructose-6-phosphate step serves as a critical control point, influencing the direction of metabolic flux bioscientifica.comnih.gov. The reciprocal regulation with PFK1, mediated by allosteric effectors like AMP and Fru-2,6-P2, ensures metabolic efficiency and prevents a futile cycle where both pathways operate simultaneously at high rates nih.govyoutube.com.
Beyond its direct enzymatic role, FBP2 has been suggested to have non-enzymatic functions that further influence glucose metabolism and cellular processes ptglab.comresearchgate.net. Its subcellular localization can vary, with functions observed in the cytosol, nucleus, and associated with mitochondria mdpi.comoncotarget.comnih.gov. Nuclear FBP2 has been implicated in regulating mitochondrial biogenesis and oxidative phosphorylation, independent of its catalytic activity nih.govcellsignal.com. This suggests a broader role for FBP2 in coordinating energy metabolism beyond simply catalyzing a single step in gluconeogenesis. The interplay is also evident in conditions like type 2 diabetes, where dysregulation of FBP1 and FBP2 can contribute to metabolic disorders abcam.com. Overexpression of FBP2 in skeletal muscle has been shown to increase insulin-stimulated glucose uptake, suggesting a role in glucose utilization nih.gov.
Non Enzymatic and Moonlighting Functions of the Fbp2 Gene Product
FBP2 Gene Product as a Modulator of Mitochondrial Function
The this compound has emerged as a significant modulator of mitochondrial activities, influencing everything from their creation to their response to cellular stress. mdpi.comptglab.comnih.gov This modulation is largely dependent on the protein's quaternary structure. FBP2 can exist as a dimer or a tetramer, and it is the dimeric form that predominantly associates with mitochondria. oncotarget.commdpi.commdpi.com This interaction is not static; it is dynamically regulated by cellular conditions and is fundamental to the protective and regulatory roles FBP2 plays within these organelles. oup.comnih.gov
Regulation of Mitochondrial Biogenesis
The this compound exerts regulatory control over the biogenesis of mitochondria through a mechanism that is independent of its catalytic function. nih.gov When localized to the nucleus, FBP2 can act as a transcriptional repressor. maayanlab.cloudnih.gov In soft tissue sarcomas, for instance, nuclear FBP2 has been shown to restrain mitochondrial biogenesis by colocalizing with the c-Myc transcription factor at the promoter of the TFAM gene (mitochondrial transcription factor A). nih.govnih.gov This action represses c-Myc-dependent TFAM expression, thereby inhibiting the creation of new mitochondria. maayanlab.cloudnih.govnih.gov
Conversely, the absence or reduction of FBP2 appears to promote mitochondrial proliferation. Studies in avian muscle cells and myoblasts have demonstrated that the knockdown or downregulation of FBP2 leads to an increased number of mitochondria. researchgate.networktribe.commappingignorance.org This suggests that FBP2 acts as a brake on mitochondrial biogenesis, and its loss can lead to an upregulation of this process.
| Cell/Organism Type | Experimental Condition | Key Finding | Reference |
|---|---|---|---|
| Soft Tissue Sarcoma Cells | Enforced nuclear FBP2 expression | Inhibited mitochondrial biogenesis by repressing c-Myc-driven TFAM expression. | nih.govnih.gov |
| Avian Myoblast Cell Line (Quail) | FBP2 knockdown (CRISPR-Cas9) | Increased mitochondria number. | worktribe.commappingignorance.org |
| Adult Myoblasts | FBP2 downregulation | Increased number of mitochondria. | researchgate.net |
Impact on Mitochondrial Respiration and Oxidative Phosphorylation
Consistent with its role in regulating mitochondrial numbers, the this compound also influences mitochondrial function, specifically respiration and oxidative phosphorylation (OXPHOS). The nuclear pool of FBP2, acting independently of its enzymatic capabilities, has been found to suppress these processes. cellsignal.com By repressing the expression of key mitochondrial transcription factors like TFAM, nuclear FBP2 effectively reduces mitochondrial respiration. maayanlab.cloudnih.govnih.gov
Studies where FBP2 is depleted have shown a corresponding enhancement of mitochondrial respiratory function. In an avian muscle cell line, FBP2 knockdown resulted in enhanced mitochondrial respiration. worktribe.commappingignorance.org Similarly, the downregulation of FBP2 in adult myoblasts led to an upregulation of mitochondrial respiration, indicating that FBP2 normally serves to restrain this metabolic pathway. researchgate.net
Influence on Mitochondrial Trafficking and Dynamics
The this compound is a novel regulator of the movement and structural dynamics of mitochondria within the cell. nih.govnih.gov In cardiomyocytes, FBP2 plays a role in the microtubule-dependent trafficking of mitochondria. nih.gov The oligomeric state of FBP2 is critical here; a chemically induced shift towards the tetrameric form, which limits its interaction with mitochondria, results in a significant reduction in the speed of mitochondrial transport. researchgate.netnih.gov This effect is associated with disruptions in the microtubule network and changes in the phosphorylation of Tau, a microtubule-associated protein. nih.gov
| Cell Type | Experimental Condition | Key Finding | Reference |
|---|---|---|---|
| HL-1 Cardiomyocytes | Chemically induced FBP2 tetramerization (reduced mitochondrial interaction) | Marked reduction in mitochondrial trafficking speed; increased mitophagy. | researchgate.netnih.gov |
| Fibroblasts with FBP2 variant | FBP2 variant unable to co-localize with mitochondria | Disturbed mitochondrial network and aggregation, suggesting diminished motility. | oup.comnih.gov |
| HL-1 Cardiomyocytes | Stress conditions (e.g., high Ca2+) | FBP2-mitochondria interaction correlates with mitochondrial network fragmentation. | nih.gov |
Role in Mitochondrial Membrane Potential Maintenance
Experimental silencing of FBP2 expression or forcing it into a tetrameric state (thereby preventing its mitochondrial association) leads to a decrease in mitochondrial membrane potential and renders the organelles more susceptible to depolarizing stress. nih.govnih.govmdpi.com This highlights that the FBP2-mitochondria interaction is essential for maintaining proper mitochondrial polarization, both at rest and during periods of high cellular activity, such as long-term potentiation in neurons. nih.gov Interestingly, a drop in the mitochondrial membrane potential can itself act as a signal to stimulate the binding of FBP2 to the mitochondria, suggesting a responsive, protective feedback loop. mdpi.com
Protection Against Mitochondrial Stress Stimuli
The this compound acts as a guardian of mitochondria, protecting them from various stress-induced damages. oncotarget.com This protective function is a well-documented non-enzymatic role, primarily mediated by the dimeric form of FBP2 binding to mitochondria. mdpi.comnih.gov It shields the organelles against the detrimental effects of high levels of reactive oxygen species (ROS) and calcium (Ca2+)-induced stress. mdpi.comptglab.comnih.gov
Inducing the accumulation of FBP2 on mitochondria under conditions of high calcium or ROS has been shown to reduce mitochondrial swelling, a common indicator of distress. nih.gov Conversely, cells with partially silenced FBP2 expression show increased vulnerability to these same stressors. mdpi.com In fibroblasts with a faulty FBP2 variant that fails to localize to mitochondria, there is a notable increase in ROS production, underscoring the protein's role in mitigating oxidative stress. oup.com However, this protective capacity is context-dependent; under hypoxic conditions, FBP2's interaction with mitochondria ceases, and it loses its pro-survival benefits. oncotarget.com
Role of this compound in Synaptic Plasticity and Memory Formation
Beyond its cellular housekeeping roles, the this compound is an indispensable component of the molecular machinery that underlies learning and memory. mdpi.comnih.gov Its non-enzymatic functions are critical for long-term potentiation (LTP), a form of synaptic plasticity in the hippocampus that serves as a cellular model for memory formation. mdpi.compromegaconnections.comresearchgate.net
The presence of dimeric FBP2 in hippocampal neurons is essential for N-methyl-D-aspartate receptor (NMDAR)-dependent LTP. mdpi.com The induction of LTP dynamically regulates the association of FBP2 with neuronal mitochondria. researchgate.netmdpi.com A key interaction occurs between FBP2 and calcium-calmodulin-dependent protein kinase II (CaMKII). maayanlab.cloud This interaction is vital for the autophosphorylation of CaMKII, a pivotal event that initiates the early phase of LTP. mdpi.comresearchgate.net Consequently, silencing the FBP2 gene or inhibiting the protein's function blocks the formation of both the early and late phases of LTP. mdpi.commdpi.com
FBP2 is now viewed as a crucial hub that connects neuronal signaling pathways with the energetic and redox state of the neuron during memory formation. mdpi.comnih.gov A compelling hypothesis suggests that the astrocyte-neuron lactate (B86563) shuttle plays a role in this process. Lactate supplied by astrocytes can alter the NAD+/NADH ratio in neurons, which in turn influences the FBP2 dimer-tetramer equilibrium. nih.govmdpi.com An increase in the dimeric FBP2 pool enhances its mitochondrial and synaptic functions, thereby stimulating LTP. mdpi.commdpi.com This is further supported by findings that crosstalk between astrocytes and neurons regulates FBP2 expression, increasing its levels in neurons to prepare them for synaptic plasticity. mdpi.comnih.gov
| System/Model | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| Hippocampal Neurons | FBP2 is indispensable for LTP formation. | Interaction with and stimulation of Camk2 autophosphorylation. | mdpi.commdpi.com |
| Hippocampal Neurons | Silencing or inhibition of FBP2 blocks LTP. | Abolishes Camk2 autoactivation and expression of LTP markers. | mdpi.commdpi.comresearchgate.net |
| Astrocyte-Neuron Co-cultures | Crosstalk regulates FBP2 expression, increasing it in neurons. | Prepares neurons for NMDAR-dependent plasticity. | mdpi.comnih.gov |
| Hippocampal Neurons | LTP induction regulates FBP2 association with mitochondria. | Links synaptic activity to mitochondrial function and protection. | researchgate.netmdpi.com |
Interaction with Neuronal Calcium/Calmodulin-Dependent Protein Kinase 2 (CaMK2)
A significant moonlighting function of the this compound is its direct interaction with Neuronal Calcium/Calmodulin-Dependent Protein Kinase 2 (CaMK2), a key protein in neuronal signaling and plasticity. uwr.edu.plresearchgate.net This interaction is particularly crucial at excitatory synapses and is dependent on N-methyl-D-aspartate receptor (NMDAR) activity. mdpi.com The binding of FBP2 to CaMK2 is not constant but is regulated by the induction of long-term potentiation (LTP). researchgate.netmdpi.com
The oligomeric state of FBP2 plays a critical role in this interaction. It has been shown that the dimeric form of FBP2 is the preferred state for binding to CaMK2α. mdpi.comkaust.edu.sa This is significant because the balance between dimeric and tetrameric forms of FBP2 is influenced by the cellular redox state, specifically the NAD+/NADH ratio. mdpi.comencyclopedia.pub Astrocyte-derived lactate can reduce this ratio in neurons, thereby increasing the proportion of dimeric FBP2 available to interact with CaMK2. mdpi.com
Facilitation of CaMK2 Autoactivation
The interaction between the this compound and CaMK2 is not merely a binding event; it actively facilitates the autoactivation of CaMK2. uwr.edu.pl The autophosphorylation of CaMK2 is a critical initial step in the cascade of events leading to the induction of LTP. mdpi.com Research has demonstrated that the presence of FBP2 enhances the activation of CaMK2, and the interaction between FBP2 and CaMK2 correlates with CaMK2 autophosphorylation. uwr.edu.plresearchgate.netmdpi.com
Conversely, silencing the expression of FBP2 or inducing its tetramerization (the form less prone to interact with CaMK2) abolishes the autoactivation of CaMK2. researchgate.netmdpi.com This underscores the essential role of the dimeric FBP2 in promoting the necessary conformational changes in CaMK2 for its activation.
Essentiality for Long-Term Potentiation (LTP) Induction
Given its role in facilitating CaMK2 autoactivation, the this compound is indispensable for the induction of Long-Term Potentiation (LTP), a fundamental molecular basis for learning and memory. mdpi.compromegaconnections.compromegaconnections.com LTP involves the strengthening of synapses, and the initial stages of this process are critically dependent on the signaling cascade initiated by CaMK2. mdpi.com
Studies have shown that the silencing of FBP2 expression or its inhibition and tetramerization blocks the formation of the early phase of LTP. researchgate.netmdpi.com This disruption is evident through the lack of phosphorylation of key downstream targets of CaMK2, such as AMPA receptors and Gsk3. mdpi.com Furthermore, the absence of functional FBP2 also impairs the late phase of LTP, highlighting its sustained importance in synaptic plasticity. mdpi.com
Influence on Learning and Memory Processes
The critical role of the this compound in LTP induction directly translates to its significant influence on learning and memory processes. uwr.edu.pl Since LTP is considered the primary cellular mechanism underlying the formation and storage of memories, any factor that modulates LTP will consequently affect these cognitive functions. mdpi.compromegaconnections.com The this compound, by being a key regulator of CaMK2 activation and subsequent LTP, is positioned as a crucial molecule in the molecular machinery of memory. nih.gov The expression of FBP2 itself is regulated by the interplay between neurons and astrocytes, further emphasizing its integrated role in brain function and synaptic plasticity. mdpi.comnih.gov
This compound in Transcriptional Regulation
Beyond its roles at the synapse, the this compound also functions as a transcriptional regulator in the nucleus, adding another layer to its moonlighting capabilities. mdpi.comannualreviews.org
Nuclear Localization and DNA Binding Activities
The this compound can translocate to the cell nucleus, a process that is influenced by its oligomeric state. mdpi.commdpi.com It is believed that the tetrameric form of FBP2 is preferentially retained in the nucleus. mdpi.comresearchgate.net While FBP2 itself does not directly bind to DNA in the classical sense of a transcription factor, it participates in transcriptional regulation by interacting with other DNA-binding proteins. maayanlab.cloudnih.gov It has been noted that FBP2 and its close relatives, FBP and FBP3, can be involved in various steps of transcription and RNA processing. oup.com
Regulation of HIF-1α Activity
The this compound, or Fructose (B13574) 1,6-bisphosphatase 2, has been identified as a key modulator of the Hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia. febscongress.org While both isozymes of FBP (FBP1 and FBP2) can interact with HIF-1α, studies in non-small cell lung cancer cells indicate that FBP2 is the predominant isoform that forms a complex with HIF-1α. febscongress.orgnih.govnih.gov This interaction is not merely structural but has profound functional consequences, often leading to the degradation of HIF-1α and a subsequent decrease in the expression of its target genes, which are heavily involved in glycolysis. febscongress.orgresearchgate.netnih.gov
The formation of the FBP2-HIF-1α complex is dynamically regulated by the metabolic state of the cell. febscongress.org Specifically, the concentration of AMP, an allosteric inhibitor of FBP2 and an indicator of low cellular energy, influences this association. febscongress.orgnih.gov This positions FBP2 as a sensor of the cellular energy and redox state, capable of translating metabolic information into a transcriptional response via its effect on HIF-1α. nih.govnih.govresearchgate.net Research has shown that silencing FBP2 expression in lung cancer cells leads to a significant elevation in HIF-1α levels, reinforcing the role of FBP2 as a crucial regulator of the glycolytic capacity in these cells. nih.gov
Interestingly, the outcome of the FBP2-HIF-1α interaction can be context-dependent. For instance, in a co-culture system with fibroblasts, the FBP2-HIF-1α complex appeared to stabilize the transcriptional activity of HIF-1α in cancer cells rather than promoting its degradation. nih.gov This suggests a complex regulatory mechanism that can be influenced by the tumor microenvironment.
This compound in Cellular Proliferation and Apoptosis
The this compound exerts significant influence over cellular proliferation and apoptosis, often acting as a tumor suppressor. researchgate.net Its expression is frequently silenced in a wide range of soft tissue sarcomas, and restoring its expression can inhibit cancer cell proliferation and tumor growth. maayanlab.cloudnih.govcellsignal.com In gastric cancer, reduced FBP2 expression is also observed, and its re-introduction has been shown to suppress cell growth. maayanlab.cloudplos.org
However, the role of FBP2 in proliferation is not universally inhibitory and appears to be highly context-dependent. In breast cancer, an upregulation of FBP2 has been correlated with increased tumor grade, proliferation, and resistance to doxorubicin (B1662922). nih.gov This pro-proliferative effect is reportedly mediated by the PI3K/AKT pathway, which triggers the translocation of FBP2 into the nucleus. nih.gov Conversely, in non-cancerous cells like cardiomyocytes, FBP2 is involved in promoting cell survival. researchgate.net
Influence on Cell Cycle Progression
FBP2 is deeply involved in the regulation of the cell cycle. nih.govmdpi.comptglab.commdpi.com Its subcellular location shifts between the nucleus and the cytoplasm in a manner that is dependent on the cell cycle phase. researchgate.net The nuclear accumulation of FBP2 has been linked to the proliferative state of cells. researchgate.netaging-us.com For example, in KLN-205 cancer cells, FBP2 is found in the nucleus primarily during the S and G2 phases of the cell cycle. researchgate.net
In breast cancer cells, FBP2 has been found to accelerate the G1/S transition, a critical checkpoint for cell cycle progression. nih.gov Consequently, the experimental knockdown of FBP2 in these cells resulted in diminished proliferation. nih.gov This demonstrates a direct link between the nuclear presence of FBP2 and the machinery that governs cell division.
Modulation of Apoptotic Pathways
The this compound also plays a critical role in modulating programmed cell death, or apoptosis. In gastric cancer, the re-expression of FBP2 initiates a cascade that includes the activation of AMPK signaling and the suppression of the pro-survival Akt–mTOR pathway, ultimately leading to apoptosis. maayanlab.cloud Similarly, enforcing FBP2 expression in sarcoma cells renders them more susceptible to apoptosis, particularly when treated with chemotherapeutic agents like doxorubicin under conditions that tax mitochondrial respiration. nih.gov
The protective functions of FBP2 are also linked to apoptosis modulation. The dimeric form of FBP2 is known to associate with and protect mitochondria from excessive depolarization, a key event in the intrinsic apoptotic pathway. researchgate.net By preventing calcium-induced mitochondrial stress, FBP2 can avert mitochondria-mediated cell death. nih.gov This dual capacity to both promote and prevent apoptosis, depending on the cellular context and its oligomeric state, underscores the complexity of its regulatory functions.
Table 1: Research Findings on FBP2 in Proliferation and Apoptosis
| Cell/Tissue Type | FBP2 Expression Level | Observed Effect on Proliferation | Observed Effect on Apoptosis | Associated Pathway/Mechanism | Reference(s) |
|---|---|---|---|---|---|
| Soft Tissue Sarcoma | Silenced/Reduced | Re-expression inhibits proliferation. | Re-expression promotes apoptosis. | Inhibition of glycolysis and mitochondrial biogenesis. | maayanlab.cloud, nih.gov, cellsignal.com |
| Gastric Cancer | Reduced | Re-expression inhibits proliferation. | Re-expression promotes apoptosis. | Activation of AMPK; Suppression of Akt-mTOR. | maayanlab.cloud, plos.org |
| Breast Cancer | Upregulated | Correlated with increased proliferation; accelerates G1/S transition. | Knockdown enhances sensitivity to doxorubicin. | PI3K/AKT pathway activation; nuclear translocation. | nih.gov |
| Lung Cancer (KLN205) | Endogenous | Silencing increases levels of pro-proliferative HIF-1α. | - | Regulation of HIF-1α. | nih.gov |
| Cardiomyocytes | Endogenous | Promotes survival and cell cycle progression. | Protects against stress-induced apoptosis. | Protection of mitochondria. | researchgate.net |
Other Emerging Non-Enzymatic Roles
Beyond its interplay with HIF-1α and cell cycle machinery, FBP2 has a growing list of recognized "moonlighting" functions that are independent of its catalytic activity.
Mitochondrial Homeostasis and Biogenesis: FBP2 is a crucial regulator of mitochondrial health. mdpi.comptglab.com The dimeric form of FBP2 can bind to mitochondria, shielding them from damage induced by high levels of reactive oxygen species (ROS) and calcium. mdpi.commdpi.comnih.gov In its nuclear form, FBP2 can act as a transcriptional repressor, interacting with the c-Myc oncogene to inhibit the expression of genes required for mitochondrial biogenesis, such as TFAM. maayanlab.cloudnih.govd-nb.info This dual role allows FBP2 to modulate both mitochondrial function and number.
Synaptic Plasticity: In the nervous system, FBP2 is indispensable for the formation of long-term potentiation (LTP) in the hippocampus, a fundamental process for learning and memory. maayanlab.cloudpromegaconnections.commdpi.com This function involves a direct interaction with calcium/calmodulin-dependent protein kinase II (CaMK2), a key enzyme in synaptic signaling. mdpi.comnih.govnih.gov
Cytoskeletal Stability: Research in cardiomyocytes has revealed a role for FBP2 in maintaining the stability of the microtubule network. nih.gov It interacts with microtubule-associated proteins like Tau and MAP1B and influences the motility of mitochondria along these cytoskeletal tracks. mdpi.commdpi.com
Intercellular Communication: The expression of FBP2 itself is subject to regulation through cell-to-cell communication. In the brain, signals packaged in extracellular vesicles released from neurons can modulate the levels of FBP2 protein in neighboring astrocytes, highlighting its role in the metabolic crosstalk between these two cell types. researchgate.netnih.govpromegaconnections.com
Table 2: Summary of FBP2 Non-Enzymatic Interactions and Functions
| Cellular Process | Interacting Partner(s) | FBP2 Function | Cellular Location | Reference(s) |
|---|---|---|---|---|
| Transcriptional Regulation | HIF-1α | Modulates stability and activity. | Nucleus/Cytoplasm | febscongress.org, nih.gov |
| Mitochondrial Biogenesis | c-Myc | Represses transcription of mitochondrial genes. | Nucleus | maayanlab.cloud, nih.gov, d-nb.info |
| Cell Cycle Progression | Cyclins (inferred) | Accelerates G1/S transition. | Nucleus | nih.gov, researchgate.net |
| Apoptosis Regulation | Akt, AMPK (pathways) | Modulates pro- and anti-apoptotic signaling. | Cytoplasm | maayanlab.cloud |
| Mitochondrial Protection | Mitochondrial proteins (e.g., VDAC, ANT) | Protects against Ca2+/ROS-induced stress. | Mitochondria | mdpi.com, nih.gov |
| Synaptic Plasticity | CaMK2 | Essential for LTP induction. | Neurons | mdpi.com, nih.gov, nih.gov |
| Microtubule Dynamics | Tau, MAP1B | Regulates mitochondrial motility and network stability. | Cytoplasm | mdpi.com, mdpi.com |
Cellular and Subcellular Localization and Trafficking of the Fbp2 Gene Product
Dynamic Subcellular Localization of FBP2 Gene Product
The distribution of the this compound within the cell is a regulated process, influenced by the cell type, its metabolic state, and the presence of specific signaling molecules. oncotarget.commdpi.com Its ability to adopt different oligomeric forms, primarily as a dimer or a tetramer, is a key determinant of its subcellular destination and function. oncotarget.comnih.govmdpi.com
The this compound is commonly found dispersed throughout the cytoplasm in various cell types. oup.comuniprot.orggenecards.org However, its distribution can change depending on the cellular context. For instance, in muscle precursor cells during the proliferative phase, it is found predominantly in the nucleus and to a lesser degree in the cytoplasm. uniprot.orguniprot.org As these cells differentiate, the localization shifts, with the protein becoming mainly cytoplasmic. uniprot.orguniprot.org This suggests a role for FBP2 in processes governing cell differentiation. In cardiomyocytes, FBP2 is also distributed throughout the cytosol. genecards.orguniprot.orguniprot.org Furthermore, crosstalk between different cell types, such as between cardiomyocytes and cardiac fibroblasts, can alter the subcellular localization of FBP2 through paracrine signaling involving extracellular vesicles. mdpi.com
Beyond the cytoplasm, the this compound is actively transported into the cell nucleus. oup.comgenecards.orguniprot.org This nuclear localization is not merely incidental; nuclear FBP2 has distinct, non-canonical functions that are independent of its enzymatic activity in gluconeogenesis. nih.gov In the nucleus, FBP2 is involved in regulating gene expression. nih.gov For example, it has been shown to co-localize with the c-Myc transcription factor at the promoter of TFAM (mitochondrial transcription factor A), a master regulator of mitochondrial biogenesis, and inhibit its expression. nih.gov This suggests that nuclear FBP2 can restrain mitochondrial biogenesis and respiration. nih.gov
The nuclear accumulation of FBP2 is also linked to the cell cycle, with increased nuclear presence observed during the S phase. nih.gov The oligomeric state of FBP2 is crucial for its nuclear retention; the tetrameric form is preferentially retained in the nucleus, while the dimeric form is more readily exported to the cytoplasm. oncotarget.comnih.govmdpi.com This dynamic shuttling allows FBP2 to participate in the regulation of cell mortality and survival from within the nucleus. oup.com
A significant fraction of cellular FBP2 associates with mitochondria. oup.comnih.gov This interaction is primarily mediated by the dimeric form of the protein. oncotarget.comnih.govmdpi.com The association is not static and can be stimulated by stress conditions such as high levels of intracellular calcium or reactive oxygen species (ROS). nih.govresearchgate.net The binding of FBP2 to mitochondria serves a protective function, helping to shield these organelles against stress-induced damage, such as membrane swelling. oup.comnih.govnih.gov This protective role is distinct from its enzymatic activity. nih.gov Factors that promote the tetrameric form of FBP2, such as the allosteric inhibitor AMP, prevent its binding to mitochondria. oncotarget.com In fibroblasts from patients with a specific FBP2 variant, the protein fails to colocalize with mitochondria, leading to increased ROS production and a disturbed mitochondrial network. oup.com
In striated muscle cells, such as cardiomyocytes and skeletal muscle fibers, the this compound exhibits a highly organized localization pattern. It is found at the Z-lines of sarcomeres, the structures that define the lateral boundaries of a sarcomere. uniprot.orggenecards.orguniprot.orgresearchgate.net Specifically, it colocalizes with aldolase (B8822740) and alpha-actinin (B1170191) on both sides of the Z-line. uniprot.orggenecards.org In cardiomyocytes, FBP2 also accumulates in intercalated disks, which are specialized cell junctions that connect adjacent cells and are located at the Z-line. uniprot.orggenecards.orguniprot.org This localization is dynamic; an increase in the concentration of cytosolic calcium ions causes FBP2 to dissociate rapidly from the Z-line. uniprot.orggenecards.orguniprot.orgresearchgate.net
Table 1: Summary of Subcellular Localization of the this compound
| Cellular Compartment | Specific Location | Key Characteristics & Associated Form | References |
|---|---|---|---|
| Cytoplasm | General Cytosol | Homogeneous distribution; localization changes with cell differentiation. | uniprot.org, uniprot.org, genecards.org, oup.com |
| Nucleus | Nucleoplasm | Tetrameric form is retained; regulates gene expression (e.g., inhibits c-Myc/TFAM). | uniprot.org, genecards.org, nih.gov, nih.gov, oncotarget.com |
| Mitochondria | Mitochondrial surface | Dimeric form associates with mitochondria; protects against cellular stress. | oup.com, nih.gov, mdpi.com, oncotarget.com |
| Sarcomere | Z-line | Colocalizes with aldolase and alpha-actinin in skeletal and cardiac muscle. | uniprot.org, uniprot.org, genecards.org, researchgate.net |
| Cell Junctions | Intercalated Disks | Accumulates in junctions connecting cardiomyocytes. | uniprot.org, uniprot.org, genecards.org |
Mechanisms Regulating this compound Subcellular Shuttling
The movement of the this compound between the nucleus and the cytoplasm is a tightly controlled process governed by specific peptide sequences within the protein that act as signals for transport machinery.
The active transport of the this compound into the nucleus is mediated by a specific Nuclear Localization Signal (NLS). genecards.orgnih.gov Research has identified a critical NLS motif within the FBP2 sequence: 203KKKGK207. genecards.orgnih.gov The integrity of this sequence, rich in positively charged lysine (B10760008) residues, is essential for the nuclear accumulation of the enzyme. genecards.org Mutating even a single amino acid within this motif significantly reduces its nuclear import. genecards.org Substituting all four lysine residues with alanine (B10760859) results in a nucleus-excluded mutant that fails to regulate mitochondrial biogenesis, confirming the functional importance of this NLS. nih.gov
Conversely, the export of FBP2 from the nucleus to the cytoplasm is mediated by a Nuclear Export Signal (NES). While the exact sequence is described as putative, evidence suggests its existence and a mechanism for its regulation. mdpi.comresearchgate.net The NES is believed to be located on the surface where the dimers interact to form the tetramer. mdpi.com Consequently, in the tetrameric state, the NES is masked, leading to the retention of FBP2 in the nucleus. researchgate.net When the tetramer dissociates into dimers, the NES becomes exposed, allowing the protein to be recognized by export machinery (like CRM1) and transported out to the cytoplasm. mdpi.comresearchgate.net This model is supported by experiments showing that dimeric mutants of FBP2 are found mainly in the cytoplasm but can be trapped in the nucleus by Leptomycin B, an inhibitor of NES-dependent export. researchgate.net
Table 2: Regulatory Signals for FBP2 Subcellular Shuttling
| Signal Type | Sequence/Location | Regulatory Mechanism | References |
|---|---|---|---|
| Nuclear Localization Signal (NLS) | 203KKKGK207 | A classical basic amino acid motif recognized by nuclear import machinery. | genecards.org, nih.gov |
| Nuclear Export Signal (NES) | Putative; located on the dimer-dimer interaction surface. | Exposed in the dimeric state, allowing for nuclear export; masked upon tetramerization, leading to nuclear retention. | mdpi.com, researchgate.net |
Influence of Oligomeric State on Localization
The subcellular distribution of the this compound (Fructose-1,6-bisphosphatase 2) is intrinsically linked to its quaternary structure. FBP2 exists in a dynamic equilibrium between dimeric and tetrameric forms, and this oligomerization state is a critical determinant of its location within the cell, effectively dictating its access to different subcellular compartments and interaction partners. oncotarget.comresearchgate.net
Research has demonstrated that the two principal oligomeric forms of FBP2 have distinct and often mutually exclusive subcellular destinations. The dimeric form of FBP2 shows a pronounced tendency to associate with mitochondria. oncotarget.commdpi.com Studies using FBP2 mutants that are unable to form tetramers, such as the D187L and L190G variants, have confirmed that these dimer-locked proteins preferentially co-localize with mitochondria. oncotarget.com This suggests that the dimeric conformation is the primary, if not sole, form that engages with the mitochondrial outer membrane. oncotarget.com
Conversely, the tetrameric form of FBP2 is preferentially retained within the nucleus. oncotarget.commdpi.commdpi.com While both dimers and tetramers can be imported into the nucleus, as the necessary nuclear localization sequence (NLS) is present on each monomer, the tetrameric structure appears to be required for stable nuclear retention. oncotarget.commdpi.com In studies observing wild-type FBP2, which can readily form tetramers, nuclear localization is a common feature. However, in cells expressing the dimeric mutants, nuclear accumulation is significantly reduced. oncotarget.comresearchgate.net
The mechanism governing this differential localization involves the accessibility of nuclear transport signals. It is hypothesized that a putative nuclear export signal (NES) is located on the surface where the upper and lower dimers interact to form the tetramer. mdpi.com In the tetrameric state, this NES is masked, leading to nuclear retention. When the tetramer dissociates into dimers, the NES becomes exposed, facilitating rapid, CRM1-dependent export of the dimeric FBP2 to the cytoplasm. mdpi.comresearchgate.netresearchgate.net This dynamic shuttling allows the cell to control the nuclear and cytoplasmic pools of FBP2 based on its oligomeric status.
Allosteric inhibitors such as adenosine (B11128) monophosphate (AMP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which stabilize the inactive, T-state tetramer, consequently prevent the binding of FBP2 to mitochondria and favor its nuclear retention. oncotarget.commdpi.commdpi.com This modulation of the dimer-tetramer equilibrium by metabolic effectors provides a direct link between the cell's energy status and the subcellular deployment of FBP2.
Table 1: Influence of FBP2 Oligomeric State on Subcellular Localization
| Oligomeric State | Primary Subcellular Location | Key Findings and Mechanisms | Citations |
|---|---|---|---|
| Dimer | Mitochondria, Cytoplasm | Preferentially interacts with the outer mitochondrial membrane. oncotarget.commdpi.com Dimer-locked mutants (D187L, L190G) show strong mitochondrial co-localization and reduced nuclear presence. oncotarget.com The Nuclear Export Signal (NES) is exposed, promoting rapid export from the nucleus to the cytoplasm. mdpi.comresearchgate.net | oncotarget.commdpi.commdpi.comresearchgate.net |
| Tetramer | Nucleus | Retained within the nucleus. oncotarget.commdpi.commdpi.com The Nuclear Export Signal (NES) is masked at the dimer-dimer interface, preventing its export. mdpi.com Allosteric inhibitors (AMP, NAD+) stabilize the tetrameric form, enhancing nuclear localization and preventing mitochondrial association. oncotarget.commdpi.commdpi.com | oncotarget.commdpi.commdpi.commdpi.com |
Regulation by Intracellular Signaling Pathways (e.g., Ca2+ concentration)
The trafficking and localization of the this compound are tightly regulated by various intracellular signaling pathways, which can modulate its distribution in response to cellular needs and environmental cues. Key signaling molecules, particularly calcium ions (Ca2+), and specific kinase pathways have been shown to influence where FBP2 resides in the cell.
Calcium (Ca2+) Signaling: Calcium is a potent regulator of FBP2 localization, especially in striated muscle and neuronal cells. In neonatal cardiomyocytes and skeletal muscle, FBP2 co-localizes with alpha-actinin at the sarcomeric Z-line. uniprot.orgplos.org An increase in the cytosolic Ca2+ concentration, such as that occurring during muscle contraction, triggers the rapid dissociation of FBP2 from the Z-line. uniprot.orgplos.orgnih.gov This Ca2+-induced displacement is believed to be a mechanism that links the metabolic state of the cell to its contractile activity. nih.gov The effect is mediated by Ca2+ interfering with the interaction between FBP2 and its binding partners at the Z-line. plos.orgnih.gov
In the context of mitochondria, the role of calcium is complex. Elevated Ca2+ levels can promote the dissociation of FBP2 from mitochondria. oncotarget.comoup.com However, other studies have shown that an increase in cytosolic Ca2+, induced by agents like thapsigargin (B1683126) (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase, or SERCA), strongly stimulates the binding of FBP2 to mitochondria in neurons. semanticscholar.org Furthermore, the presence of extracellular Ca2+ is a necessary condition for the changes in FBP2-mitochondria co-localization that occur during long-term potentiation (LTP) in hippocampal neurons. semanticscholar.org These findings suggest that the specific source, duration, and location of the Ca2+ signal are critical in determining its effect on FBP2 localization.
Other Signaling Pathways: Beyond calcium, other signaling cascades also direct FBP2 trafficking.
GSK3β Pathway: Inhibition of glycogen (B147801) synthase kinase 3 beta (GSK3β) has been shown to stimulate the interaction of FBP2 with mitochondria in cardiomyocytes. oup.comsemanticscholar.org
Pi3k/Akt Pathway: In astrocytes, the Pi3k/Akt signaling pathway is involved in regulating FBP2 levels and its structural changes, which in turn affects its subcellular distribution between the mitochondria and the nucleus. promegaconnections.com
Mitochondrial Membrane Potential: The electrochemical state of mitochondria is itself a signal for FBP2 localization. Depolarization of the mitochondrial membrane, induced experimentally by agents like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), promotes the binding of FBP2 to mitochondria in both astrocytes and neurons. mdpi.com Conversely, hyperpolarization reduces this interaction. mdpi.com
Intercellular Signaling: Crosstalk between different cell types can regulate FBP2 localization. Extracellular vesicles (EVs) released by cardiac fibroblasts can cause a shift in FBP2 from a predominantly nuclear to a cytoplasmic and mitochondria-associated location in cardiomyocytes. nih.gov A similar regulatory crosstalk has been observed between neurons and astrocytes. nih.gov
Impact of Localization on this compound Functionality
The subcellular localization of the this compound is not merely a matter of distribution but is central to its diverse "moonlighting" functions, which extend far beyond its canonical enzymatic role in gluconeogenesis. oup.commaayanlab.cloud By residing in different compartments, FBP2 interacts with distinct sets of proteins and influences a variety of cellular processes, from metabolic regulation and stress response to gene transcription and cell survival. oncotarget.commaayanlab.cloudnih.gov
Mitochondrial Localization: When localized to mitochondria, primarily as a dimer, FBP2 plays a significant pro-survival and protective role. oncotarget.comresearchgate.net It physically associates with the outer mitochondrial membrane and helps protect the organelle against stress stimuli, particularly damage induced by high calcium concentrations. oncotarget.comoup.com This interaction is crucial for maintaining the mitochondrial membrane potential and preventing mitochondrial swelling. mdpi.comsemanticscholar.orgpromegaconnections.com In neurons, the FBP2-mitochondria association is indispensable for the induction of N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP), a cellular correlate of learning and memory. mdpi.commaayanlab.cloud A mutation that prevents FBP2 from co-localizing with mitochondria has been linked to a novel remitting leukodystrophy, highlighting the critical nature of this function. oup.comnih.gov
Nuclear Localization: In the nucleus, the tetrameric form of FBP2 acts as a transcriptional regulator, a function independent of its catalytic activity. nih.gov Nuclear FBP2 has been shown to restrain mitochondrial biogenesis and respiration. nih.gov It achieves this by co-localizing with the c-Myc transcription factor at the promoter of mitochondrial transcription factor A (TFAM), a master regulator of mitochondrial biogenesis, and repressing its expression. nih.gov This anti-proliferative role positions nuclear FBP2 as a factor that can suppress tumor growth by limiting the metabolic machinery required for rapid cell division. oncotarget.comnih.gov
Cytosolic and Sarcomeric Localization: In the cytosol, FBP2 performs its classical enzymatic function, catalyzing the hydrolysis of fructose-1,6-bisphosphate. This activity antagonizes glycolysis, thereby playing a key role in balancing cellular glucose metabolism. nih.gov In muscle cells, its specific localization to the sarcomeric Z-line, and its subsequent release by Ca2+, represents a sophisticated mechanism to coordinate metabolic pathways with the physiological state of muscle contraction. uniprot.orgplos.orgnih.gov Dissociation from the Z-line during contraction would inhibit gluconeogenesis while allowing for the acceleration of glycolysis to meet the immediate energy demands of the muscle. nih.gov
Table 2: Functional Consequences of FBP2 Subcellular Localization
| Subcellular Location | Associated Oligomeric State | Primary Function(s) | Impact on Cellular Processes | Citations |
|---|---|---|---|---|
| Mitochondria | Dimer | Protection against stress (e.g., high Ca2+), maintenance of membrane potential. oncotarget.comoup.compromegaconnections.com | Promotes cell survival, prevents apoptosis, essential for neuronal long-term potentiation (LTP) and memory formation. oncotarget.commdpi.commaayanlab.cloud | oncotarget.commdpi.comoup.compromegaconnections.commaayanlab.cloud |
| Nucleus | Tetramer | Transcriptional repression (catalytically independent). nih.gov | Inhibits mitochondrial biogenesis by repressing c-Myc-driven TFAM expression; acts as an anti-proliferative factor. maayanlab.cloudnih.gov | oncotarget.commaayanlab.cloudnih.gov |
| Cytosol | Dimer and Tetramer | Catalysis of fructose-1,6-bisphosphate hydrolysis. | Antagonizes glycolysis (Warburg effect), regulates gluconeogenesis. nih.gov | nih.gov |
| Sarcomeric Z-Line | Tetramer/Dimer Complex | Association with contractile apparatus proteins (e.g., alpha-actinin). uniprot.orgplos.org | Links metabolic state to muscle contraction; Ca2+-dependent dissociation inhibits gluconeogenesis and facilitates glycolysis during exercise. plos.orgnih.gov | uniprot.orgplos.orgnih.gov |
Regulation of Fbp2 Gene Product Expression and Activity
Transcriptional Regulation of FBP2 Gene
Transcriptional regulation of the FBP2 gene involves the intricate interplay of hormonal signals, metabolic pathways, and specific transcription factors. Studies have investigated the promoter activity of the FBP2 gene to understand how its transcription is initiated and controlled nih.govnih.govresearchgate.net.
Hormonal Control (Insulin, Glucocorticoids)
Hormones such as insulin (B600854) and glucocorticoids exert significant influence on FBP2 gene transcription. Research indicates that insulin significantly stimulates the transcription of the PFK2/FBP2 gene in a time- and dose-dependent manner nih.govresearchgate.net. This aligns with insulin's role as an anabolic and glycolytic hormone nih.govresearchgate.net.
In contrast, glucocorticoids, such as dexamethasone, have been shown to have significant inhibitory effects on PFK2/FBP2 gene transcriptional activity nih.govresearchgate.net. This suggests a regulatory pattern for PFK2/FBP2 that is more akin to glycolytic enzyme genes than gluconeogenic ones, despite FBP2's role in gluconeogenesis nih.govresearchgate.net.
| Hormone | Effect on FBP2 Gene Transcription |
| Insulin | Stimulatory |
| Glucocorticoids | Inhibitory |
Metabolic Signaling Pathways (cAMP, LXRα/RXRα)
Metabolic signaling pathways, including those involving cAMP and the nuclear receptors LXRα/RXRα, also play a critical role in regulating FBP2 gene transcription.
cAMP, often acting as a surrogate for glucagon (B607659) signaling, has been shown to inhibit the transcriptional activity of the PFK2/FBP2 gene nih.govresearchgate.net. This inhibitory effect is consistent with the role of glucagon and cAMP in promoting gluconeogenesis nih.govresearchgate.net.
Liver X Receptor alpha (LXRα), often forming a heterodimer with Retinoid X Receptor alpha (RXRα), has been identified as a key regulator of PFK2/FBP2 gene transcription nih.govnih.govdiabetesjournals.org. LXRα/RXRα has demonstrated a potent and specific stimulatory effect on PFK2/FBP2 gene transcription nih.govnih.govdiabetesjournals.org. Deletion and mutagenesis analyses have identified an LXR response element (LXRE) in the 5′-promoter region of the PFK2/FBP2 gene, and binding of LXRα to this element has been confirmed by experimental assays nih.govnih.govdiabetesjournals.org. Insulin can also have positive effects on LXRα/RXRα-mediated PFK2/FBP2 gene transcription, and the transcriptional activity of the LXRα gene itself is stimulated by insulin nih.gov.
| Signaling Molecule/Pathway | Effect on FBP2 Gene Transcription |
| cAMP | Inhibitory |
| LXRα/RXRα | Stimulatory |
Regulation by Specific Transcription Factors (PPARα)
Specific transcription factors, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), have been implicated in the regulation of FBP2 gene expression. Studies, particularly in mouse hepatocytes, have identified Fbp2 as a species-specific target gene uniquely induced by PPARα activation maayanlab.cloudcapes.gov.brnih.gov. This highlights a potential role for PPARα in adapting hepatic metabolism in response to lipid signals maayanlab.cloud. While PPARα is a master regulator of hepatic lipid metabolism, its regulation of glucose metabolic pathways, including Fbp2, appears to be species-specific, observed in mice but not consistently in humans capes.gov.brnih.gov.
Post-Transcriptional Regulation of FBP2 Gene Product
Beyond transcriptional control, the levels and activity of the this compound are also modulated by post-transcriptional mechanisms, including microRNA-mediated regulation and control of mRNA stability and degradation.
MicroRNA-Mediated Regulation
MicroRNAs (miRNAs) are small non-coding RNA molecules that can regulate gene expression by binding to target mRNA molecules, leading to translational repression or mRNA degradation. Research suggests that FBP2 expression can be suppressed by specific microRNAs. For instance, miR-591 has been shown to suppress FBP2 expression nih.govkarger.comatlasgeneticsoncology.org. This indicates that miRNA-mediated pathways contribute to the fine-tuning of FBP2 protein levels within cells.
mRNA Stability and Degradation
The stability and degradation rate of FBP2 mRNA also influence the amount of FBP2 protein produced. Studies suggest that FBP2 mRNA is a relatively stable molecule researchgate.net. However, mechanisms for its degradation exist. For example, the protein FBP2 (Far-Upstream Element-Binding Protein 2, which is different from Fructose-1,6-bisphosphatase 2, but the search results sometimes conflate them or mention FBP2 in the context of mRNA binding proteins researchgate.netportlandpress.comgbiosciences.com) has been mentioned in the context of recruiting the exosome for mRNA turnover of other genes like parathyroid hormone (PTH) mRNA portlandpress.com. While direct detailed mechanisms for the degradation of FBP2 (Fructose-1,6-bisphosphatase 2) mRNA were not extensively found, the general principle of mRNA stability and degradation being regulated by RNA-binding proteins and cellular machinery applies portlandpress.comgbiosciences.com. Neuronal extracellular vesicles (NEVs) have been shown to reduce the level of FBP2 protein in astrocytes, primarily by decreasing FBP2 mRNA levels and increasing the degradation of the enzyme, suggesting a role for intercellular communication in regulating FBP2 mRNA levels and protein stability promegaconnections.com.
| Regulatory Mechanism | Description |
| MicroRNA-mediated | Suppression of FBP2 expression by specific miRNAs (e.g., miR-591) nih.govkarger.com. |
| mRNA Stability/Degradation | Relatively stable mRNA researchgate.net; influenced by factors like NEVs promegaconnections.com. |
Protein Level Regulation of this compound
The cellular levels and activity of the this compound are subject to intricate regulation at the protein level. This includes mechanisms controlling its degradation and the dynamic assembly and disassembly of its oligomeric forms.
Protein Degradation Pathways
Protein degradation pathways play a role in controlling the cellular abundance of FBP2. Research indicates that FBP2 can be targeted for degradation by both the proteasomal and lysosomal pathways. asm.org For instance, studies involving enterovirus 71 (EV71) infection have shown that FBP2 undergoes cleavage in infected cells, and this process involves pathways related to protein degradation. asm.org Treatment with inhibitors of either proteasomes (e.g., MG132) or lysosomes (e.g., NH4Cl) affects FBP2 turnover in EV71-infected cells, suggesting the involvement of both routes. asm.org Furthermore, ubiquitination, a key signal for proteasomal degradation, has been observed for FBP2. asm.org
In the context of specific FBP2 variants, such as the V115M variant associated with a form of leukodystrophy, aberrant protein degradation pathways are implicated. This variant is degraded by ER-associated degradation (ERAD) and ER-to-lysosome-associated degradation (ERLAD) pathways. nih.gov Fibroblasts carrying the V115M variant exhibit a higher level of FBP2 polyubiquitylation compared to control cells, further supporting the role of ubiquitination in its degradation. nih.gov The existence of abnormal FBP2 tetramers with reduced stability in these cells is associated with highly active protein degradation processes, particularly those involving lysosomes, leading to a significant increase in the number of lysosomes. scienceinpoland.pl
Neuronal extracellular vesicles (NEVs) have also been shown to influence FBP2 degradation in recipient cells. In astrocytes, NEVs reduce the level of FBP2 protein, partly by increasing the degradation of the enzyme. promegaconnections.comnih.gov This regulation in astrocytes occurs through the Pi3k/Akt signaling pathway, which leads to changes in the structure of FBP2 and promotes its proteasomal degradation. promegaconnections.compromega.comresearchgate.net
Control of Oligomerization
The physiological function of the this compound is highly dependent on its oligomeric state. mdpi.comnih.govoncotarget.com FBP2 exists in solution as a mixture of various oligomeric forms, primarily dimers and tetramers. researchgate.netnih.govresearchgate.netmdpi.com Crystallographic studies indicate that both FBP isozymes (FBP1 and FBP2) adopt a tetrameric quaternary structure. nih.govmdpi.comresearchgate.net However, in solution, FBP2 exists in equilibrium between tetramers and dimers. oncotarget.com
The oligomerization state of FBP2 is regulated by allosteric effectors, notably AMP and NAD+. researchgate.netmdpi.comdntb.gov.ua These molecules, which indicate the energy and redox state of the cell, stabilize an inactive tetrameric T-state of FBP2. researchgate.netmdpi.com In the absence of these inhibitors, FBP2 can exist as both a dimer and an active tetrameric R-state. researchgate.net The active R-state is characterized by a cross-like arrangement of subunits, while the inactive T-state forms a more planar tetramer. researchgate.net
Different oligomeric forms of FBP2 have distinct cellular roles and binding partners. researchgate.netmdpi.com The dimeric form is primarily associated with mitochondria and provides protection against stress stimuli like elevated calcium and reactive oxygen species. mdpi.comoncotarget.comresearchgate.netmdpi.com The tetrameric form, on the other hand, is predominantly retained in the cell nucleus and is involved in regulating processes such as cell mortality and survival, as well as influencing mitochondrial biogenesis via interaction with c-Myc. nih.govmdpi.comoncotarget.comnih.gov Modulation of the oligomeric state can alter the set of cellular binding partners, potentially switching FBP2's action from promoting cell survival to inducing death. mdpi.com
Chemically induced changes in the FBP2 dimer-tetramer ratio can imitate the action of AMP and NAD+ and restrict FBP2-mitochondria interaction, leading to downstream effects such as increased Tau phosphorylation, altered interactions with microtubule-associated proteins like Tau and MAP1B, disturbance of the tubulin network, reduced mitochondrial trafficking speed, and increased mitophagy. mdpi.comnih.govnih.gov The interaction of dimeric FBP2 with Mic60/mitofilin, a core component of the mitochondrial cristae organizing system (MICOS), is suggested to be crucial for maintaining the internal structure of mitochondria; disruption of this interaction by reducing the dimeric pool can induce defects in the inner mitochondrial membrane organization. febscongress.org
The following table summarizes the localization and function associated with different oligomeric states of FBP2:
| Oligomeric State | Primary Localization | Associated Function(s) |
| Dimer | Mitochondria | Protection against stress stimuli (e.g., high Ca²⁺, ROS), Interaction with Mic60/mitofilin, Mitochondrial trafficking |
| Tetramer | Nucleus | Regulation of cell mortality and survival, Regulation of mitochondrial biogenesis (via c-Myc), Reduced interaction with mitochondria |
| Tetramer (Inactive T-state) | N/A | Stabilized by AMP and NAD⁺ |
| Tetramer (Active R-state) | N/A | Adopted in the absence of AMP/NAD⁺ |
Intercellular Communication and this compound Regulation
Intercellular communication plays a significant role in regulating the levels and localization of the this compound in recipient cells, particularly in the context of interactions between different cell types like neurons and astrocytes.
Role of Extracellular Vesicles (e.g., Neuronal Extracellular Vesicles)
Extracellular vesicles (EVs), including neuronal extracellular vesicles (NEVs), are key mediators in the communication between cells and have been shown to influence FBP2 regulation. promegaconnections.comnih.govpromega.commdpi.comnih.govmdpi.compromegaconnections.comnih.govresearchgate.netx-mol.netresearchgate.netresearchgate.net These vesicles carry a variety of molecules, including proteins and RNA, that can impact cellular processes in recipient cells. promegaconnections.compromegaconnections.com In co-cultures of different cell types, such as cardiomyocytes and fibroblasts, or neurons and astrocytes, the level and localization of cellular FBP2 protein differ from those in monocultures, and this is regulated by factors released into the culture medium within EVs. mdpi.comnih.govmdpi.com
Impact on this compound Levels and Localization in Recipient Cells
Extracellular vesicles can significantly impact the levels and localization of the this compound in recipient cells. For example, in hippocampal astrocytes, NEVs reduce the amount of FBP2 protein. nih.govresearchgate.net This reduction is achieved partly by decreasing FBP2 mRNA levels and increasing the degradation of the enzyme. promegaconnections.comnih.gov The regulation of FBP2 levels by NEVs in astrocytes occurs through the Pi3k/Akt signaling pathway. promegaconnections.compromega.com
Beyond just affecting protein levels, NEVs also influence the subcellular localization of FBP2. nih.govmdpi.com NEVs promote the colocalization of FBP2 within astrocyte mitochondria, which is thought to help protect the mitochondrial membrane potential during metabolic stress. promegaconnections.comnih.gov In co-cultures of cardiomyocytes and fibroblasts, EVs released by cardiac fibroblasts induce FBP2 accumulation on mitochondria, correlating with an increase in mitochondrial mobility. mdpi.comnih.gov Conversely, astrocytic EVs (AEVs) have been shown to elevate the FBP2 protein level in neuronal cultures. mdpi.com
Crosstalk Between Cell Types
The regulation of FBP2 by extracellular vesicles highlights a significant aspect of crosstalk between different cell types. In the central nervous system, neuron-astrocyte crosstalk mediated by NEVs influences astrocytic metabolism, including glycolysis and lactate (B86563) production, partly by affecting FBP2 expression, degradation, and oligomeric state. promegaconnections.comnih.govpromegaconnections.com This metabolic crosstalk is considered crucial for supporting neuronal function, particularly processes like long-term memory formation. promegaconnections.commdpi.commdpi.compromegaconnections.comnih.gov
Studies in hippocampal co-cultures of astrocytes and neurons have demonstrated that the FBP2 protein level is inversely modified by intercellular crosstalk. nih.govmdpi.comnih.gov The presence of astrocytes leads to an elevated level of FBP2 in neurons, while neurons simultaneously decrease the level of the enzyme in astrocytes. nih.govmdpi.com These changes are regulated by paracrine signaling involving factors packed in EVs released by both cell types. nih.govmdpi.com This indicates a complex reciprocal regulation of FBP2 mediated by EVs in the neuro-glial environment.
The influence of EVs on FBP2 oligomerization also contributes to intercellular communication effects. NEVs' cargo affects FBP2 oligomerization in astrocytes, influencing the ratio of dimeric to tetrameric forms and consequently impacting astrocyte basal metabolism and mitochondrial interactions. nih.govresearchgate.net This suggests that EV-mediated signaling can fine-tune the functional roles of FBP2 within recipient cells by altering its structural state.
| Cell Type Releasing EVs | Recipient Cell Type | Impact on FBP2 in Recipient Cell | Mediating EVs |
| Neurons | Astrocytes | Decreased FBP2 protein level, Increased FBP2 degradation, Altered FBP2 oligomerization (favoring dimer), Increased FBP2-mitochondria colocalization | Neuronal Extracellular Vesicles (NEVs) |
| Cardiac Fibroblasts | Cardiomyocytes | Increased FBP2 accumulation on mitochondria, Increased mitochondrial mobility | Extracellular Vesicles (EVs) |
| Astrocytes | Neurons | Elevated FBP2 protein level | Astrocytic Extracellular Vesicles (AEVs) |
Role of Fbp2 Gene Product in Cellular Processes and Physiological Systems
FBP2 Gene Product in Hepatic Metabolism
While FBP1 is the dominant isoform in the liver, the liver isoform of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase2), which includes FBPase-2 activity, is crucial for regulating hepatic carbohydrate metabolism. researchgate.netfrontiersin.orgdiabetesjournals.orgaklectures.com This bifunctional enzyme controls the intracellular levels of fructose-2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of phosphofructokinase 1 (PFK-1), the rate-limiting enzyme of glycolysis, and an inhibitor of fructose-1,6-bisphosphatase 1 (FBPase-1), a key enzyme in gluconeogenesis. aklectures.comwikipedia.orgoup.comnih.govresearchgate.netwikipedia.org
Adaptation to Lipid Signals
Research suggests a potential role for FBP2 in adapting hepatic metabolism in response to lipid signals. In mouse hepatocytes, Fbp2 has been identified as a species-specific target gene of PPARα, a nuclear receptor involved in lipid and glucose metabolism. maayanlab.cloud Activation of PPARα uniquely induces Fbp2 expression in these cells, highlighting a possible link between FBP2 and the metabolic response to lipids in the liver. maayanlab.cloud
Contribution to Hepatic Glucose Output
The liver's ability to regulate glucose output is critical for maintaining blood glucose homeostasis. The bifunctional PFK-2/FBPase-2 enzyme in the liver, through its FBPase-2 activity, influences the levels of Fru-2,6-P2. researchgate.netaklectures.comnih.govwikipedia.org Lower levels of Fru-2,6-P2 relieve the inhibition of FBPase-1, thereby promoting gluconeogenesis and increasing hepatic glucose output. aklectures.comnih.gov While FBP1 is the primary FBPase in hepatic gluconeogenesis, the regulatory interplay involving the FBPase-2 domain of the bifunctional enzyme contributes to the fine-tuning of this process in response to hormonal signals like insulin (B600854) and glucagon (B607659). researchgate.netdiabetesjournals.orgaklectures.com Glucagon, for instance, increases FBPase-2 activity, leading to decreased Fru-2,6-P2 and stimulated gluconeogenesis. aklectures.comwikipedia.org
This compound in Muscle Physiology
FBP2 is the sole FBPase isozyme found in striated muscle and is widely expressed in non-gluconeogenic cells. wikipedia.orgplos.org It plays a role in muscle energy management and glucose metabolism. abcam.com
Skeletal Muscle Gluconeogenesis
Skeletal muscle has a limited capacity for gluconeogenesis compared to the liver, but it can convert precursors like lactate (B86563) and alanine (B10760859) into glycogen (B147801). bioscientifica.comresearchgate.netnih.gov FBP2 is crucial for this process in muscle, catalyzing the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287). bioscientifica.comresearchgate.netnih.gov Studies in sheep skeletal muscle cells have shown that fasting increases the expression of key gluconeogenic genes, including FBP2. imrpress.comnih.govimrpress.com Additionally, lactic acid has been shown to promote FBP2 expression in these cells. imrpress.comnih.govimrpress.com Overexpressing FBP2 in mouse skeletal muscle has been shown to increase glucose uptake and gluconeogenic flux. researchgate.netimrpress.com
Glycogen Synthesis in Striated Muscle
FBP2 is involved in glycogen synthesis from carbohydrate precursors, such as lactate, in striated muscle. uniprot.orguniprot.orgplos.org This process, known as glyconeogenesis, contributes significantly to maintaining energy stores in muscle. plos.org FBP2 forms a complex with aldolase (B8822740) that binds to the sarcomeric Z-line, and this complex is involved in glycogen synthesis. plos.orgmybiosource.com However, elevated calcium levels can disrupt this complex, blocking glycogen synthesis during exercise. plos.orgmybiosource.com Up to 50% of lactate generated in striated muscle can be converted to glycogen. mybiosource.com
Response to Exercise and Fasting
FBP2 activity and expression in muscle are influenced by physiological conditions such as exercise and fasting. Futile cycling between FBP2 and phosphofructokinase (PFK) in muscle can increase under conditions like exercise. bioscientifica.com Increased FBP2 activity may enhance futile cycling and metabolic sensitivity, leading to increased substrate oxidation. bioscientifica.comresearchgate.net
Under fasting conditions, the pathway converting gluconeogenesis precursors into muscle glycogen becomes particularly important due to reduced glycogen reserves. imrpress.comnih.govimrpress.com Fasting has been shown to upregulate FBP2 expression in skeletal muscle cells. imrpress.comnih.govimrpress.com
Studies using FBP2 knockout mice have highlighted the enzyme's importance in muscle thermogenesis during fasting. doaj.orgnih.gov Under fasting conditions, these mice showed severe intolerance to cold due to the abolished cold-induced intramuscular conversion of lactate to glycogen (glyconeogenesis). doaj.orgnih.gov This indicates that FBP2 is essential for replenishing intramuscular glycogen stores, which are crucial for thermogenesis when external glucose sources are limited. doaj.orgnih.gov
Exercise also impacts FBP2. While the exact mechanisms are still being explored, FBP2 is considered one of the genes involved in glucose metabolism that are potential targets of transcriptional regulators in muscle adaptation to exercise. oup.com Persistent muscle contraction has been shown to lead to an increase in the expression of the heart isoform of PFK-2/FBPase-2 in skeletal muscle, which may play a role in regulating muscle glycolysis during exercise. researchgate.net
Data Table: Effects of Fasting and Lactic Acid on FBP2 Expression in Ovine Skeletal Muscle Cells
| Condition | FBP2 mRNA Expression Level (Relative) | FBP2 Protein Expression Level (Relative) | Source |
| Before Fasting | Baseline | Baseline | imrpress.comnih.govimrpress.com |
| After 6h Fasting | Significantly Increased | Significantly Increased | imrpress.comnih.govimrpress.com |
| Fasting + Glucose | Significantly Decreased | Not Specified | imrpress.comnih.govimrpress.com |
| Fasting + 10mM Lactic Acid | Significantly Promoted | Significantly Increased | imrpress.comnih.govimrpress.com |
Note: Data is based on findings in ovine skeletal muscle cells and relative levels are compared to a control or baseline condition as described in the source studies.
Role in Cardiac Remodeling
FBPase2 plays a role in cardiac metabolism, and alterations in its activity or expression can contribute to cardiac remodeling, including hypertrophy and fibrosis atomic-lab.orgnih.govahajournals.orgplos.org. Glycolysis is a significant pathway in cardiac metabolism, and its regulation is crucial during conditions like cardiac hypertrophy and heart failure ahajournals.orgatlasgeneticsoncology.org. Fructose-2,6-bisphosphate (Fru-2,6-P2), a potent activator of phosphofructokinase 1 (PFK1), the rate-limiting enzyme of glycolysis, has elevated levels in cardiac hypertrophy ahajournals.orgplos.orgwikipedia.org. FBPase2 is involved in the synthesis and degradation of Fru-2,6-P2, although the primary enzyme regulating Fru-2,6-P2 levels is the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which has several isoforms encoded by different genes (PFKFB1-4) nih.govatlasgeneticsoncology.orgfrontiersin.orgportlandpress.com. The heart primarily expresses the PFKFB2 isoform of the bifunctional enzyme atlasgeneticsoncology.org.
Studies involving transgenic mice with cardiac-specific overexpression of a kinase-deficient form of PFK-2 have shown reduced levels of Fru-2,6-P2 and inhibited glycolysis. This reduction in glycolysis had negative consequences, including the promotion of cardiac hypertrophy, fibrosis, and impaired myocyte function nih.govahajournals.orgplos.org. These findings suggest that maintaining adequate levels of Fru-2,6-P2 and glycolytic flux, regulated in part by PFK-2/FBPase-2 activity, is an important adaptive response in the heart facing pressure overload ahajournals.orgplos.org. Failure to upregulate Fru-2,6-P2 and glycolysis may contribute to deleterious structural and functional changes in the heart ahajournals.org.
FBPase2 (the product of the FBP2 gene), while primarily known for its role in gluconeogenesis by hydrolyzing fructose-1,6-bisphosphate, also has documented expression in cardiac muscle uniprot.orgatomic-lab.org. Its specific contribution to cardiac remodeling, distinct from the PFK-2/FBPase-2 enzyme that regulates Fru-2,6-P2, is an area of ongoing research. However, given its enzymatic function and tissue expression, it may influence the balance between glycolysis and gluconeogenesis precursors in the heart, potentially impacting metabolic flexibility and contributing to the adaptive or maladaptive responses seen in cardiac remodeling. Nuclear localization of FBPase2 has been observed in neonatal cardiomyocytes and its dissociation from the Z line is linked to increased cytosolic Ca2+ concentration uniprot.org. In adult cardiomyocytes, FBPase2 shows nucleo-cytoplasmic localization aging-us.com. Changes in the nuclear retention of FBPase2 in cardiomyocytes have been observed in co-culture with fibroblasts, which might be related to the regulation of the enzyme's nucleo-cytoplasmic shuttle by GSK3 activity aging-us.com.
This compound in the Nervous System
FBPase2 is present in the nervous system and is involved in the metabolic interactions between neurons and astrocytes promegaconnections.comnih.govnih.gov.
Neuron-Astrocyte Metabolic Crosstalk
Metabolic crosstalk between neurons and astrocytes is crucial for maintaining central nervous system homeostasis and supporting neuronal function promegaconnections.comnih.govnih.gov. Astrocytes provide metabolic support to neurons, including supplying lactate as an energy substrate promegaconnections.comresearchgate.net. Neuronal activity increases the metabolic demand, and this is supported by enhanced glycolysis in astrocytes, leading to lactate release promegaconnections.comresearchgate.net.
FBPase2 is regulated by the communication between neurons and astrocytes nih.govnih.govresearchgate.netresearchgate.net. Neuronal extracellular vesicles (NEVs) play a significant role in this crosstalk by influencing metabolic processes in astrocytes promegaconnections.comresearchgate.net. NEVs carry signaling molecules that affect the expression, degradation, and oligomeric state of FBPase2 in astrocytes, thereby altering their metabolism promegaconnections.comresearchgate.net. Co-culturing neurons and astrocytes has been shown to decrease FBPase2 expression in astrocytes while increasing it in neurons, a process regulated by paracrine signaling involving extracellular vesicles nih.govnih.govresearchgate.net.
Influence on Astrocytic Metabolism
NEVs influence astrocytic metabolism by regulating FBPase2. NEVs reduce the level of FBPase2 in astrocytes, primarily by decreasing FBPase2 mRNA levels and increasing the degradation of the enzyme promegaconnections.com. This regulation occurs through pathways such as the Pi3k/Akt signaling pathway promegaconnections.com.
The regulation of FBPase2 in astrocytes by neuronal signals appears to be part of a metabolic reprogramming that prepares astrocytes for intensified lactate production through glycolysis and for processing neuron-released glutamate (B1630785) mdpi.com. The withdrawal of FBPase2 from astrocytic nuclei, for instance, seems to be involved in this process mdpi.com.
Support for Neuronal Activity and Synaptic Function
FBPase2 has been identified as a multifunctional protein indispensable for the formation of long-term potentiation (LTP) in the hippocampus, a process underlying synaptic strength, plasticity, learning, and memory formation mdpi.compromegaconnections.comnih.govresearchgate.net. Beyond its enzymatic activity, FBPase2 has non-enzymatic functions that contribute to neuronal processes promegaconnections.comnih.gov.
The interaction between FBPase2 and neuronal mitochondria is considered crucial for LTP formation mdpi.com. The oligomeric state of FBPase2 (dimeric vs. tetrameric) is regulated by cellular energy and redox states, indicated by AMP and NAD+ levels mdpi.commdpi.com. The dimeric form of FBPase2 is primarily associated with mitochondria mdpi.commdpi.com. Astrocyte-derived lactate, transported to neurons, can influence the NAD+/NADH ratio in neurons, potentially affecting the oligomerization state of FBPase2 and favoring the dimeric form, which may be a mechanism by which the astrocyte-neuron lactate shuttle supports LTP mdpi.com.
Furthermore, FBPase2 interacts with CaMK2, and this interaction correlates with CaMK2 autophosphorylation, a process important for synaptic function and plasticity mdpi.com.
This compound in Other Tissues and Cell Types
While highly expressed in skeletal muscle and heart, FBPase2 is also found in other tissues and cell types mybiosource.comnih.govuniprot.org. Its expression has been detected in choroid plexus and tongue uniprot.org.
In muscle precursor cells, FBPase2 localization changes during differentiation, being predominantly nuclear during the proliferative phase and mainly cytoplasmic during the differentiation phase uniprot.org. In skeletal muscle, it colocalizes with ALDOA and alpha-actinin (B1170191) at the Z line and dissociates upon increased cytosolic Ca2+ abcam.com.
FBPase2 has been implicated in the metabolism of cancer cells. Loss of FBPase2 expression has been observed in various sarcoma subtypes nih.gov. Reintroducing FBPase2 in sarcoma cells inhibits their growth through two mechanisms: by reducing glycolysis (counteracting the Warburg effect) and by restraining mitochondrial biogenesis nih.gov. Nuclear FBPase2 has been reported to limit glycolysis in some cancers atomic-lab.org.
FBPase2's high sensitivity to AMP suggests a potential role in metabolic disorders involving exercise-induced hypoglycemia or metabolic myopathies atomic-lab.org. A missense variant in the FBP2 gene has been linked to a remitting leukodystrophy, suggesting that defective neuronal or oligodendroglial energy management might be involved atomic-lab.org.
FBPase2 has also been detected in extracellular vesicles, raising the possibility that it could be transported to distant cells to influence their metabolism during stress or tumorigenesis atomic-lab.org.
| Compound Name | PubChem CID |
| Fructose-1,6-bisphosphatase 2 (FBPase2) | O00757 (UniProt Accession) uniprot.org |
| Fructose-1,6-bisphosphate | 10267 wikipedia.orguni.lu or 80135 mpg.de |
| Fructose-6-phosphate | 603 mpg.de or 69507 nih.govuni.lu or 15648788 nih.gov |
| Fructose-2,6-bisphosphate | 105021 wikipedia.org |
| Adenosine (B11128) monophosphate (AMP) | 6050 |
| Calcium (Ca²⁺) | 273 |
| Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) | 581 |
Data Table: Effects of Kinase-Deficient PFK-2 Overexpression on Cardiac Metabolism in Transgenic Mice
| Metabolite/Parameter | Fold Change (Transgenic vs. Control) | Reference |
| Fructose (B13574) 2,6-bisphosphate | >2-fold reduced | nih.gov |
| Glucose 6-phosphate | >2-fold elevation | nih.gov |
| Fructose 6-phosphate | >2-fold elevation | nih.gov |
| Fructose 1,6-bisphosphate | 2-fold reduced | nih.gov |
| UDP-N-acetylglucosamine | >2-fold elevated | nih.gov |
| Glycogen | >2-fold elevated | nih.gov |
| Glycolysis (in perfused hearts) | Significantly inhibited | nih.gov |
| Heart weight/body weight ratio | Mild hypertrophy | nih.gov |
| Collagen (Sirius red staining) | Significantly increased | nih.gov |
| Fractional shortening (Echocardiography) | Lower (Mb-TAC vs FVB-TAC) | plos.org |
| Left ventricular end diastolic diameter (Echocardiography) | Larger (Mb-TAC vs FVB-TAC) | plos.org |
| Left ventricular end systolic diameter (Echocardiography) | Larger (Mb-TAC vs FVB-TAC) | plos.org |
| Heart weight to tibia length ratio | More severe (Mb-TAC vs FVB-TAC) | plos.org |
| Lung weight to tibia length ratio | More severe (Mb-TAC vs FVB-TAC) | plos.org |
| α-MHC RNA expression | Reduced more (Mb-TAC vs FVB-TAC) | plos.org |
| Fibrosis | Much greater increase (Mb-TAC vs FVB-TAC) | plos.org |
| Collagen 1 RNA expression | 5-fold more (Mb-TAC vs FVB-TAC) | plos.org |
| Phosphocreatine to ATP ratio | Lowest (Mb-TAC vs FVB-TAC) | plos.org |
| 4-hydroxynonenal protein adducts | Higher (Mb-TAC vs FVB-TAC) | plos.org |
Note: The data in this table are derived from studies using a kinase-deficient PFK-2 transgene, which affects Fru-2,6-P2 levels and thus indirectly relates to glycolytic regulation. While FBPase2 hydrolyzes fructose-1,6-bisphosphate, this table illustrates the impact of altered glycolytic flux on cardiac remodeling.
Fbp2 Gene Product in Disease Pathogenesis: Mechanistic Insights
FBP2 Gene Product in Cancer Biology
FBP2's role in cancer is multifaceted, primarily revolving around its influence on tumor metabolism, proliferation, and survival. It is frequently observed to be downregulated in various malignancies, suggesting a tumor suppressor role frontiersin.orgresearchgate.net.
Altered Expression in Malignancies (e.g., Gastric Cancer, Soft Tissue Sarcomas, Hepatocellular Carcinoma)
Table 1: Altered FBP2 Expression in Selected Malignancies
| Cancer Type | Observed Expression Alteration | Association with Clinical Outcome | Supporting Evidence |
| Gastric Cancer | Downregulated | Associated with poor survival | maayanlab.cloudmdpi.comfrontiersin.orgnih.gov |
| Soft Tissue Sarcomas | Silenced/Downregulated | Tumor suppressor; inhibits growth | maayanlab.cloudnih.govfrontiersin.orgnews-medical.netnih.govcellsignal.comdrugtargetreview.com |
| Hepatocellular Carcinoma | Downregulated | Associated with worse survival | researchgate.netdovepress.comdovepress.comnih.govmdpi.comscite.ai (Note: one study showed mixed results for expression level difference) |
Impact on the Warburg Effect and Glycolytic Reprogramming
The Warburg effect, characterized by increased aerobic glycolysis in cancer cells, is a metabolic hallmark of many tumors nih.govmdpi.comgrantome.comnih.gov. FBP2 plays a crucial role in counteracting this effect. As a key enzyme in gluconeogenesis, the reverse pathway of glycolysis, FBP2 can inhibit glycolysis researchgate.netdovepress.comdovepress.comnih.gov. In cancer cells, particularly in soft tissue sarcomas, cytosolic FBP2 antagonizes elevated glycolysis associated with the Warburg effect maayanlab.cloudnih.govnih.gov. Overexpression of FBP2 in cancer cells has been shown to suppress glucose metabolism and inhibit glycolytic flux maayanlab.cloudnih.govmdpi.com. This inhibition contributes to the suppression of tumor cell proliferation nih.govnih.govnih.govcellsignal.com. The downregulation of FBP2 in malignancies effectively promotes tumorigenesis by enhancing glycolysis researchgate.netdovepress.comdovepress.comnih.gov.
Suppression of Tumor Growth and Proliferation through Glycolysis Inhibition
The ability of FBP2 to inhibit glycolysis directly contributes to the suppression of tumor growth and proliferation nih.govresearchgate.netnih.govnih.govcellsignal.com. By reducing glucose uptake and lactate (B86563) secretion, FBP2 limits the energy supply and metabolic intermediates available for rapid cancer cell division and biomass accumulation nih.gov. Re-expression of FBP2 in cancer cells has been demonstrated to inhibit cell proliferation and tumor growth in experimental models nih.govresearchgate.netnih.gov. This tumor-suppressive activity is linked to its role in regulating glucose metabolism researchgate.net.
Regulation of Mitochondrial Biogenesis in Cancer Progression
Beyond its glycolytic control, nuclear-localized FBP2 has been shown to restrain mitochondrial biogenesis and respiration in soft tissue sarcomas maayanlab.cloudnih.govnih.govcellsignal.com. This function is independent of its catalytic activity nih.govnih.govcellsignal.comaacrjournals.org. Nuclear FBP2 interacts with transcription factors, such as c-Myc, and represses the expression of genes critical for mitochondrial function, including mitochondrial transcription factor A (TFAM) maayanlab.cloudnih.govnih.govaacrjournals.org. By inhibiting mitochondrial biogenesis and oxidative phosphorylation, nuclear FBP2 further contributes to the suppression of sarcoma cell proliferation and tumor growth nih.govnih.govcellsignal.com.
Association with Clinical Outcomes (Prognostic Marker)
Table 2: Association of FBP2 with Clinical Outcomes
| Cancer Type | FBP2 Expression/Variant | Association with Outcome | Supporting Evidence |
| Gastric Cancer | Low Expression | Poor Survival | mdpi.comnih.gov |
| Hepatocellular Carcinoma | Reduced Expression | Worse Survival | researchgate.netdovepress.comdovepress.comnih.gov |
| Hepatocellular Carcinoma | rs635087 G allele | Poorer Overall Survival | researchgate.netdovepress.comdovepress.comnih.gov |
This compound in Metabolic Disorders
FBP2 is a crucial enzyme in gluconeogenesis, a pathway vital for maintaining glucose homeostasis, particularly during fasting or intense physical activity bioscientifica.comabcam.comwikipedia.org. Dysregulation of FBP2 activity can disrupt this balance, leading to metabolic disorders abcam.comassaygenie.com. Impaired FBP2 activity has been implicated in conditions like type 2 diabetes, where it can contribute to dysregulated blood sugar levels abcam.comassaygenie.com. FBP2's influence extends to insulin (B600854) signaling pathways through interactions with proteins like insulin receptor substrates, and dysfunctions in these interactions can exacerbate insulin resistance and metabolic syndromes abcam.com. Furthermore, FBP2 is listed as a gene associated with rhabdomyolysis and metabolic muscle disorders, as well as mitochondrial disorders genecards.orggenomicsengland.co.uk. A novel remitting leukodystrophy has also been associated with a heterozygous variant (c.343G>A, p.Val115Met) in the FBP2 gene, which affects both its enzymatic activity and non-canonical functions related to mitochondrial protection and nuclear processes nih.gov. This variant was found to disturb cerebral energy metabolism nih.gov.
Genetic Susceptibility to Metabolic Imbalances
Genetic variations in the FBP2 gene may contribute to susceptibility to metabolic imbalances. While fructose-1,6-bisphosphatase deficiency is classically associated with mutations in the FBP1 gene, FBP2's high sensitivity to AMP positions it as a potential modifier in conditions like exercise-induced hypoglycemia or metabolic myopathies. atomic-lab.orgabcam.com
Furthermore, studies on soft tissue sarcomas (STSs) have revealed that FBP2 expression is often silenced in a broad spectrum of sarcoma subtypes, suggesting a common metabolic feature in these malignancies. nih.gov Enforced expression of FBP2 in sarcoma cells inhibited cell and tumor growth by antagonizing elevated glycolysis (Warburg effect) and, in its nuclear form, repressing c-Myc-dependent transcription of mitochondrial genes. nih.gov This highlights how altered FBP2 expression, potentially influenced by genetic or epigenetic mechanisms, contributes to the altered metabolism characteristic of cancer.
Potential Link to Insulin Signaling Dysregulation
The role of FBP2 in glucose metabolism suggests a potential link to insulin signaling dysregulation. While FBP1 is primarily involved in hepatic gluconeogenesis and blood sugar regulation during fasting, FBP2 contributes to muscle energy management. abcam.com Dysregulation of both FBP1 and FBP2 can contribute to metabolic disorders like type 2 diabetes and hypoglycemia, and their imbalances may relate to insulin resistance by influencing insulin signaling pathways. abcam.com
Studies have indicated that FBP2 expression can be affected by factors involved in metabolic regulation. For example, research in human liver cells suggested that insulin, in conjunction with the nuclear receptor LXRα, can stimulate the transcriptional activity of the gene encoding 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBP2), an enzyme that regulates the cellular concentration of fructose-2,6-bisphosphate, a key regulator of glycolysis and gluconeogenesis. researchgate.netresearchgate.net While this refers to the bifunctional enzyme PFKFB2, it underscores the intricate interplay between insulin signaling and enzymes involved in fructose (B13574) metabolism.
Additionally, transcriptome profiling in a zebrafish model of insulin resistance showed downregulation of the fbp2 gene. mdpi.com This observation in an insulin-resistant state further supports a potential connection between FBP2 and insulin signaling or the metabolic consequences of insulin dysregulation.
This compound in Neurological Conditions
FBP2 is highly expressed in brain tissue, particularly in specific neuronal and glial cell types, suggesting important roles in the central nervous system. atomic-lab.orgoup.com Its functions in the brain extend beyond glucose metabolism to include critical roles in synaptic function and neuronal health. maayanlab.cloudresearchgate.net
Implications for Synaptic Dysfunction
FBP2 plays a critical role in synaptic functioning and plasticity, particularly in processes like long-term potentiation (LTP), which is essential for learning and memory formation. maayanlab.cloudresearchgate.netpromegaconnections.commdpi.com FBP2 has nonenzymatic functions that support neuronal processes such as LTP. promegaconnections.com
Research indicates that FBP2 interacts with neuronal calcium/calmodulin-dependent protein kinase 2 (Camk2), an interaction that appears to be restricted to the mitochondrial membrane and facilitates Camk2 autoactivation, a key step in synaptic plasticity. researchgate.netmdpi.com Silencing FBP2 expression or inducing its tetramerization (which limits FBP2-mitochondria interaction) abolishes Camk2 autoactivation and blocks the formation of both the early and late phases of LTP. researchgate.netmdpi.com This highlights the indispensable role of FBP2 in supporting NMDAR-dependent functional scaling of excitatory synapses. mdpi.com
Furthermore, astrocyte-neuron metabolic crosstalk, mediated in part by neuronal extracellular vesicles (NEVs), influences FBP2 levels and oligomeric state in astrocytes, affecting their glycolytic capacity and lactate production. promegaconnections.comresearchgate.netnih.gov Lactate produced by astrocytes can be transported to neurons and used as an energy substrate, critical for processes like strengthening of synapses and memory formation. promegaconnections.com This suggests that FBP2 in astrocytes, regulated by neuronal signals, indirectly supports synaptic function through metabolic coupling. promegaconnections.comnih.gov
Role in Neurodegenerative Processes
Glial cell dysfunction can contribute to and even drive neurodegenerative processes. promegaconnections.com Given FBP2's expression and function in glial cells, particularly astrocytes, it may play a role in neurodegenerative conditions.
A novel remitting leukodystrophy has been associated with a heterozygous variant (c.343G>A, p.Val115Met) in the FBP2 gene. nih.govoup.comresearchgate.net This variant has a dominant negative effect on FBP2 enzymatic activity and also affects its non-canonical functions, including mitochondrial protection and regulation of nuclear processes. nih.govoup.com In fibroblasts from patients with this leukodystrophy, FBP2 showed no colocalization with mitochondria and nuclei, leading to increased reactive oxygen species production and a disturbed mitochondrial network. nih.govoup.comresearchgate.net This suggests that impaired FBP2 function can disturb cerebral energy metabolism and contribute to demyelination and white matter abnormalities observed in this neurodegenerative condition. nih.govoup.com
FBP2's protective function against calcium stress and its role in maintaining mitochondrial health are also relevant to neurodegenerative processes, as mitochondrial dysfunction and calcium dysregulation are implicated in these conditions. researchgate.netnih.govresearchgate.netmdpi.comoup.com The dimeric form of FBP2 associates with mitochondria and provides protection against stress stimuli. mdpi.comnih.gov A decreased binding of FBP2 to mitochondria, potentially due to reduced amounts of the enzyme or defective forms, might be associated with mitochondrial function-related brain disorders. mdpi.com
Furthermore, chemically induced tetramerization of FBP2 in cardiomyocytes, which reduces FBP2-mitochondria interaction, resulted in increased Tau phosphorylation and disturbance of the tubulin network, phenomena observed in some neurodegenerative diseases. mdpi.comnih.gov While this finding is in cardiomyocytes, it suggests a potential mechanism by which altered FBP2 function could impact neuronal cytoskeleton and contribute to neurodegeneration.
Evolutionary Perspectives of the Fbp2 Gene Product
Conservation of FBP2 Gene Product Across Eukaryotic Taxa
The FBP2 gene, encoding Fructose-1,6-bisphosphatase 2 (FBPase2), is considered to have been present in the common ancestor of eukaryotes genecards.org. Fructose-1,6-bisphosphatase enzymes, in general, are found in all forms of living organisms, including bacteria, fungi, and higher plants and animals, suggesting a common evolutionary origin and a high degree of sequence conservation mdpi.comnih.gov. While FBPase1 (encoded by FBP1) is primarily known for its role in gluconeogenic tissues like the liver and kidney, FBPase2 is the predominant form in striated muscles and is ubiquitously expressed in most non-gluconeogenic tissues researchgate.net. FBPase2 is also the predominant form found in neurons researchgate.net. This widespread presence across diverse eukaryotic lineages underscores its fundamental importance in cellular metabolism.
Gene Duplication and Diversification of FBPase Isozymes
The existence of multiple FBPase isozymes, such as FBPase1 and FBPase2 in mammals, is a result of gene duplication events genecards.orgwikipedia.org. Isozymes are enzymes that catalyze the same reaction but differ in their amino acid sequence and are encoded by different genes wikipedia.org. In plants, two FBPase isoforms are found: a cytosolic form (cyFBPase) involved in sucrose (B13894) metabolism and similar to the gluconeogenic form in heterotrophic organisms, and a chloroplast form (cpFBPase) involved in the Calvin cycle researchgate.net. Studies suggest that the chloroplastic FBPase (cpFBPase1) in higher plants arose from cytosolic FBPase (cyFBPase) through gene duplication researchgate.netsciengine.com. Phylogenetic analyses support the idea that cyFBPase forms an outgroup to the chloroplast FBPases (cpFBPase1 and cpFBPase2), and that cpFBPase1 and cpFBPase2 are products of a later gene duplication event sciengine.comrhhz.net. This diversification through gene duplication has allowed for the evolution of FBPase enzymes with distinct tissue-specific expression patterns and potentially specialized regulatory properties, contributing to the fine-tuning of metabolism in different cellular compartments and physiological conditions mdpi.comwikipedia.org.
Acquisition of Multifunctional Properties in Evolution
Beyond its canonical role in gluconeogenesis, FBPase2 has been observed to possess "moonlighting" functions in various cell types, indicating the acquisition of multifunctional properties during evolution maayanlab.cloud. These additional roles are often dependent on the subcellular localization and oligomeric state of the protein researchgate.net. For instance, FBPase2 can associate with mitochondria and interact with signaling molecules, playing a critical role in processes like synaptic functioning and the induction of long-term potentiation in the nervous system maayanlab.cloud. In some contexts, FBPase2 has been implicated in regulating mitochondrial function and intracellular signaling, impacting cell survival, differentiation, and adaptation to stress maayanlab.cloud. This suggests that over evolutionary time, FBPase2 has evolved beyond a purely metabolic enzyme to participate in other crucial cellular processes.
Phylogenetic Analysis of FBP2 Gene Family Members
Phylogenetic analyses of the FBPase gene family across different species have been instrumental in understanding their evolutionary relationships and diversification nih.govresearchgate.netresearchgate.net. These studies typically involve aligning amino acid sequences of FBPase proteins from various organisms and constructing phylogenetic trees nih.govresearchgate.netresearchgate.net. Such analyses have confirmed the evolutionary relationships between cytosolic and chloroplast FBPase isoforms in plants, showing that cyFBPase is an outgroup to the cpFBPases sciengine.com. Furthermore, phylogenetic trees can reveal the grouping of FBPase proteins into distinct clades or subfamilies, reflecting their evolutionary history and potential functional divergence nih.govresearchgate.net. For example, studies in plants have shown FBPase proteins clustering into different groups corresponding to cytosolic and chloroplast localization, and further subdividing within these groups nih.govresearchgate.net. The use of FBPase sequences, such as the Fbp2 protein of Drosophila melanogaster, as outgroups in phylogenetic comparisons of related gene families (like the Alcohol dehydrogenase family) also highlights its conserved nature and utility in evolutionary studies oup.comoup.com. These analyses provide a scientific basis for understanding the evolutionary patterns of FBPase family members and guide functional studies of these genes researchgate.net.
Advanced Research Methodologies and Future Directions in Fbp2 Gene Product Research
Experimental Approaches for Studying FBP2 Gene Product Function
Experimental methodologies are crucial for dissecting the molecular mechanisms, cellular localization, and functional interactions of the this compound. These approaches enable researchers to manipulate FBP2 expression, characterize its biochemical properties, and assess its impact on cellular physiology.
Genetic Manipulation Techniques (CRISPR-Cas9, shRNA Knockdown)
Genetic manipulation techniques are fundamental tools for studying the cellular roles of FBP2 by altering its expression levels. CRISPR-Cas9 technology allows for precise gene editing, including knockout of the FBP2 gene, to investigate the consequences of complete loss of function. Studies utilizing FBP2-knockout mice have revealed severe intolerance to cold when fasted, highlighting its importance in metabolic adaptation. wikipedia.org
Alternatively, shRNA-mediated knockdown provides a method for reducing FBP2 expression, allowing researchers to study the effects of partial loss of function. Partial silencing of FBP2 expression in HL-1 cardiomyocytes, for instance, has been shown to increase susceptibility to mitochondrial stress induced by elevated Ca2+ and reactive oxygen species (ROS), reducing cell viability. citeab.com This technique has also been used to confirm FBP2 silencing at both the mRNA and protein levels, as well as by measuring enzymatic activity. citeab.com In cultured quail myoblast cells, FBP2 inactivation using CRISPR-Cas9 led to the upregulation of glycolysis, mitochondrial respiration, and mitochondrial number, mirroring observations in hummingbird muscle which naturally lacks functional FBP2. fishersci.pt
Overexpression Systems
Overexpression of the this compound is a valuable approach to study the effects of increased FBP2 levels on cellular processes and metabolic pathways. This can be achieved using various methods, including viral transduction (e.g., adeno-associated virus, AAV) or transfection of expression plasmids.
Overexpression of FBP2 in mouse right tibial muscles has been shown to increase glucose uptake and gluconeogenic flux. wikipedia.org In rat tibialis muscle, AAV-mediated FBP2 overexpression resulted in a significant increase in insulin-stimulated glucose uptake in both chow-fed and high-fat-fed animals. fishersci.befishersci.ca The effect was more pronounced in chow-fed rats (23% increase) compared to high-fat-fed rats (16% increase). fishersci.be
| Study Model | FBP2 Overexpression Method | Observed Effect on Glucose Uptake (relative to control) | Reference |
|---|---|---|---|
| Mouse tibial muscle | Not specified | Increased glucose uptake and gluconeogenic flux | wikipedia.org |
| Rat tibialis muscle | AAV-tMCK-FBP2 | 23% increase (chow-fed) | fishersci.be |
| Rat tibialis muscle | AAV-tMCK-FBP2 | 16% increase (high-fat-fed) | fishersci.be |
| Sarcoma cell lines | Ectopic expression | Significantly decreased glucose uptake | fishersci.ie |
Ectopic expression of FBP2 in various soft tissue sarcoma cell lines significantly decreased glucose uptake and lactate (B86563) secretion, demonstrating its role in antagonizing glycolysis in cancer cells. fishersci.ie Overexpression of catalytically inactive FBP2 mutants can also be used to distinguish between enzymatic and non-enzymatic functions. fishersci.ie
Biochemical and Biophysical Characterization (e.g., Oligomerization Studies)
Biochemical and biophysical techniques are essential for understanding the intrinsic properties of the FBP2 protein, including its enzymatic activity, allosteric regulation, and quaternary structure. FBP2 is known to exist in an equilibrium between dimeric and tetrameric forms, and its oligomerization state influences its cellular localization and function. wikipedia.orgciteab.comwikipedia.org
Analytical ultracentrifugation, specifically sedimentation velocity with interferometric detection, has been used to determine the percentage of different oligomeric forms of FBP2 in solution under various conditions, such as increasing concentrations of AMP. wikipedia.org These studies have shown that in the absence of AMP, wild-type FBP2 exists as a mixture of tetramers (~50%), dimers (~30%), and monomers (~15%). wikipedia.org Mutations at specific residues, like D187L and L190G, can significantly shift the equilibrium towards the dimeric form. wikipedia.org
Enzyme activity measurements, typically using coupled enzymatic assays that monitor the reduction of NADP+ to NADPH spectrophotometrically at 340 nm, are routinely performed to assess the catalytic function of FBP2 and the impact of mutations or regulatory molecules. citeab.comfishersci.ca These assays quantify the rate of fructose-1,6-bisphosphate hydrolysis. transcriptionfactor.org
Protein labeling techniques are also employed for various downstream applications, such as imaging and interaction studies. wikipedia.org
Cellular and Molecular Assays (e.g., Metabolic Flux Analysis, Reporter Assays)
A variety of cellular and molecular assays are utilized to investigate the functional consequences of altered FBP2 expression or activity within a cellular context.
Metabolic flux analysis (MFA), often employing stable isotope-labeled tracers like 13C-glucose, is a powerful technique to quantitatively assess the rates of metabolic pathways, including glycolysis and gluconeogenesis, in cells with modulated FBP2 levels. fishersci.iefishersci.fiwikipedia.org By measuring the labeling patterns of intracellular metabolites using techniques like GC-MS, fluxes through different reactions can be inferred. fishersci.iewikipedia.org Studies using 13C-metabolic flux analysis have shown that FBP2 re-expression inhibits glycolysis and affects downstream pathways like serine and TCA cycle metabolism. fishersci.ie
Cell viability and proliferation assays, such as the MTT assay, are used to determine the impact of FBP2 on cell survival and growth under different conditions, including oxidative stress or hypoxia. wikipedia.org For example, the MTT assay revealed that FBP2 overexpression increased the viability of HL-1 cells under normoxia and hyperoxic conditions but impaired it in hypoxia. wikipedia.org Anchorage-independent growth assays, like soft agar (B569324) colony formation assays, are used to assess the tumorigenic potential of cells with altered FBP2 expression. fishersci.ie
Other cellular assays include measurements of ROS production and mitochondrial polarization to evaluate the protective functions of FBP2. citeab.comwikipedia.org Glucose uptake and lactate secretion rates can be determined using bioanalytical systems to assess the impact of FBP2 on glucose metabolism. fishersci.ie
Reporter assays, such as luciferase reporter systems, can be used to study the transcriptional regulation of the FBP2 gene by specific transcription factors or signaling pathways. mpg.de This involves cloning the FBP2 promoter region upstream of a reporter gene and measuring reporter activity under different experimental conditions. mpg.de
Imaging Techniques (e.g., FRET-FLIM, Immunofluorescence)
Imaging techniques provide insights into the subcellular localization, protein-protein interactions, and morphological effects of the this compound.
Immunofluorescence microscopy is widely used to visualize the intracellular distribution of FBP2 in different cell types and under various conditions. wikipedia.orgciteab.comfishersci.ieatamanchemicals.com This technique utilizes antibodies specific to FBP2 to label the protein, which can then be detected using fluorescently-labeled secondary antibodies. Immunofluorescence has shown that FBP2 protein is specifically expressed in the cell membrane and cytoplasm in ovine skeletal muscle cells and can exhibit strong nuclear staining in other contexts. wikipedia.orgfishersci.ie
Confocal microscopy allows for high-resolution imaging of FBP2 localization and its co-localization with other cellular components or organelles, such as mitochondria or the nucleus. wikipedia.orgnih.gov
Proximity ligation assay (PLA) is a sensitive technique used to detect and visualize protein-protein interactions in situ. fishersci.ca16streets.com PLA has been employed to study the interaction of dimeric FBP2 with components of the mitochondrial cristae organizing system (MICOS), such as Mic60/mitofilin. 16streets.com It has also been used to investigate interactions between FBP2 and microtubule-associated proteins like Tau and MAP1B. fishersci.ca
Electron microscopy can provide ultrastructural details of cellular organelles affected by FBP2, such as alterations in mitochondrial cristae morphology induced by FBP2 tetramerization. 16streets.com
Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to study protein-protein interactions and conformational changes of FBP2 in live cells. revvity.com Fusion proteins of FBP2 with fluorescent proteins (e.g., ECFP and EYFP) are generated for FRET experiments to detect interactions with binding partners like glucokinase (GK). revvity.com
Systems Biology and Bioinformatics Approaches
Systems biology and bioinformatics play an increasingly important role in FBP2 research by providing tools for analyzing large-scale datasets, identifying potential regulatory mechanisms, and predicting functional interactions.
Bioinformatics approaches are used to analyze FBP2 gene expression data from various tissues and conditions, identify conserved regulatory elements in the FBP2 promoter, and predict transcription factors that may bind to these regions. wikipedia.orgmpg.de Analysis of publicly available datasets can reveal FBP2 expression patterns in different cell types and its potential involvement in specific pathways. nih.gov
Systems biology approaches integrate data from multiple sources, including transcriptomics, proteomics, and metabolomics, to build comprehensive models of cellular processes involving FBP2. This can help in understanding how FBP2 fits into broader metabolic networks and signaling pathways. wikipedia.org For instance, analyzing pathways involving FBP2 protein using databases like Reactome can provide context for its diverse functions. wikipedia.org
Computational tools can also be used to predict protein-protein interactions involving FBP2 and to model the effects of these interactions on cellular function. wikipedia.org Analyzing gene-phenotype associations from datasets like DisGeNET can link FBP2 variants to specific diseases or traits. wikipedia.org
Future directions in FBP2 research involve integrating these diverse experimental and computational approaches to gain a more holistic understanding of its complex roles. This includes further investigation into the mechanisms regulating FBP2 oligomerization and subcellular localization, the identification of novel FBP2-interacting proteins and their functional consequences, and the exploration of FBP2 as a potential therapeutic target in diseases where its function is dysregulated, such as cancer and metabolic disorders. wikipedia.orgciteab.comwikipedia.org The detection of FBP2 in extracellular vesicles also raises questions about its potential role in intercellular communication and reprogramming of distant cells. nih.gov Systematic phenotyping of patient variants and direct in vivo comparisons of FBP1 and FBP2 regulation across tissues are also crucial future steps. nih.gov
Network Analysis of Protein-Protein Interactions
Network analysis of protein-protein interactions (PPIs) is a critical approach for deciphering the diverse functions of FBP2 beyond its established enzymatic role. FBP2 is known to interact with several cellular partners, and these interactions can influence its localization, activity, and participation in various cellular pathways. For instance, FBP2 interacts with ALDOA (Aldolase A), and this interaction can modulate the inhibition of FBP2 by physiological concentrations of AMP and reduce inhibition by Ca2+. genecards.org FBP2 also interacts with alpha-actinin (B1170191) and F-actin. genecards.org
Recent research highlights the importance of FBP2's quaternary structure in its interactions. The ability of FBP2 to bind to cellular partners is dependent on its quaternary arrangement, which can be influenced by molecules like NAD+ and AMP that stabilize the inactive tetrameric T-state. nih.gov Subtle structural changes induced by catalytic cations, such as cobalt (Co2+), can also alter FBP2's affinity for its partners. nih.gov Studies have shown that Co2+ can block the AMP-induced transition to the canonical T-state, triggering a non-canonical T-state where FBP2 remains partially active and can interact with binding partners like Ca2+/calmodulin-dependent protein kinase 2 alpha (Camk2α). nih.gov The FBP2-Camk2α complex appears to be localized to the mitochondrial membrane and facilitates Camk2α autoactivation, which is important for synaptic plasticity. nih.gov
Furthermore, the oligomeric state of FBP2 (dimeric vs. tetrameric) influences its physiological roles and interactions. The dimeric form has been associated with mitochondria and mitochondrial protection, while the tetrameric form is often found in the cell nucleus. nih.govresearchgate.net Changes in the dimer-tetramer ratio can influence interactions with proteins like Tau and MAP1B, affecting microtubule stability and mitochondrial trafficking in cardiomyocytes. nih.govresearchgate.net
Network analysis, integrating data from techniques like co-immunoprecipitation, pull-down assays, and yeast two-hybrid screens, can help map the complex web of FBP2 interactions. This can reveal novel binding partners and provide insights into how FBP2's moonlighting functions are regulated at the molecular level.
Genomic and Transcriptomic Profiling
Genomic and transcriptomic profiling techniques are essential for understanding the regulation of FBP2 gene expression and its variations in different tissues, developmental stages, and disease states. The FBP2 gene is located on chromosome 9q22.32 in humans. genecards.orgnih.gov While the FBP1 promoter is well-characterized, the promoter of the FBP2 gene has not yet been fully characterized. nih.gov
Transcriptomic profiling using techniques like RNA sequencing and microarrays allows for the quantification of FBP2 mRNA levels across various conditions. Studies have shown biased expression of FBP2 mRNA in tissues such as skeletal muscle, intestine, and liver. genecards.org Transcriptomic analysis has also been used to investigate changes in FBP2 expression in the context of aging and metabolic syndrome, although correlations between mRNA and protein levels for FBP2 can be weak. mdpi.com For example, one study observed a negative correlation between protein and mRNA levels for FBP2 in the muscle of aging men with metabolic syndrome. mdpi.com
Data from transcriptomic studies can be integrated into databases to analyze FBP2 expression patterns across different cell types and tissues. proteinatlas.org For instance, single-cell RNA sequencing (scRNA-seq) data can reveal cell-type-specific expression of FBP2, as demonstrated in studies of idiopathic pulmonary fibrosis where FBP2 was identified as a diagnostic marker with cell-type-specific expression, particularly in macrophages and fibroblasts. nih.gov
Genomic studies, including exome sequencing, have identified variants in the FBP2 gene associated with specific disorders, such as a novel remitting leukodystrophy. nih.govresearchgate.net Analysis of such variants can provide insights into how genetic alterations affect FBP2 function, enzymatic activity, and non-canonical roles like mitochondrial protection and nuclear processes. nih.gov
Transcriptomic profiling also helps in identifying potential regulatory elements and transcription factors that may influence FBP2 expression. While the FBP2 promoter is not fully characterized, studies on other genes involved in metabolic pathways, like Fructose-1,6-bisphosphate aldolase (B8822740) (FBA), have identified numerous putative environment stimulus-responsive cis-elements in their promoters, suggesting similar regulatory complexity for FBP2. frontiersin.org
Computational Modeling of this compound Pathways
Computational modeling plays a vital role in understanding the complex metabolic pathways involving FBP2 and predicting the effects of modulating FBP2 activity or expression. As a key enzyme in gluconeogenesis, FBP2 is part of a larger metabolic network that includes glycolysis and other carbohydrate metabolism pathways. genecards.org
Computational models, such as those based on Gene Ontology-Causal Activity Models (GO-CAMs), can represent the causal flow of enzymatic activities and molecular interactions within these pathways. oup.com These models can integrate data on enzyme kinetics, allosteric regulation, and protein-protein interactions to simulate the behavior of the system under different conditions. oup.com
Modeling can help in understanding how FBP2 activity influences metabolic flux, particularly the balance between gluconeogenesis and glycolysis. portlandpress.comfrontiersin.org For example, computational models have been used to examine the effects of modulating the activity of enzymes involved in the fructose-6-phosphate (B1210287)/fructose-1,6-bisphosphate cycle, which includes FBP1 and FBP2, on glycolytic rates. frontiersin.org
Furthermore, computational modeling can be applied to study the impact of FBP2's non-canonical functions on cellular processes. For instance, models could potentially integrate data on FBP2's interactions with mitochondrial proteins or transcription factors to simulate their effects on mitochondrial biogenesis or gene expression. nih.govnih.gov
Metabolic modeling, often combined with experimental data from techniques like 13C tracing, can quantify metabolic fluxes and assess the contribution of pathways involving FBP2 under various conditions, such as growth on different carbon sources. asm.org This can reveal the physiological significance of FBP2 activity in different organisms or cell types.
Computational approaches can also aid in identifying potential therapeutic targets within FBP2-related pathways by simulating the effects of inhibiting or activating specific enzymes or interactions. frontiersin.orgresearchgate.net
Unanswered Questions and Research Gaps
Despite significant progress in understanding the this compound, several key questions and research gaps remain.
Full Characterization of the FBP2 Promoter and Transcriptional Regulation: While FBP2 expression is known to be tissue-specific and regulated in response to metabolic and physiological cues, the detailed mechanisms of its transcriptional regulation, including the identification of key transcription factors and regulatory elements in its promoter, are not fully elucidated. nih.gov
Precise Mechanisms of FBP2 Subcellular Localization and Translocation: FBP2 is found in both the cytosol and the nucleus, and its localization appears to be linked to its enzymatic and non-canonical functions. nih.govresearchgate.netnih.govnih.gov The signals and mechanisms that govern FBP2's translocation between cellular compartments, particularly between the cytosol, nucleus, and mitochondria, are not completely understood. nih.gov
Detailed Molecular Mechanisms of Non-Canonical FBP2 Functions: While FBP2 has been shown to interact with various proteins and influence processes like mitochondrial biogenesis, synaptic plasticity, and microtubule stability, the precise step-by-step molecular mechanisms underlying these non-canonical functions require further investigation. nih.govpreprints.orgnih.govresearchgate.netnih.govnih.gov
Physiological Role of FBP2 Oligomeric States: The functional significance of FBP2 existing in both dimeric and tetrameric forms, and how the transition between these states is regulated and impacts its diverse functions, is an area that warrants further research. nih.govresearchgate.net
Role of FBP2 in Diseases Beyond Known Associations: While FBP2 has been linked to conditions like leukodystrophy and certain cancers, its potential involvement in other metabolic disorders, neurological conditions, or diseases where altered glucose metabolism or mitochondrial dysfunction are implicated needs further exploration. genecards.orgnih.govnih.govnih.gov
Comprehensive Understanding of FBP2's Role in Different Organisms: While research on human FBP2 is advancing, comparative studies across different organisms could provide valuable insights into conserved and divergent functions and regulatory mechanisms. frontiersin.orgasm.orgxenbase.org
Addressing these gaps will require the continued application of advanced research methodologies, including high-throughput screening, advanced imaging techniques, and integrated computational modeling.
Potential Avenues for Therapeutic Intervention Targeting this compound (Mechanistic Focus)
Given the crucial role of FBP2 in gluconeogenesis and its emerging non-canonical functions, targeting the this compound presents potential avenues for therapeutic intervention in various diseases, focusing on the underlying mechanisms.
One primary area of focus is the modulation of FBP2's enzymatic activity in gluconeogenesis. Excessive glucose production through gluconeogenesis contributes to hyperglycemia in conditions like type 2 diabetes. portlandpress.comresearchgate.net Therefore, inhibiting FBP2 activity could be a strategy to reduce hepatic glucose output. portlandpress.comresearchgate.net Research has explored developing FBPase inhibitors by targeting both the active site (where fructose (B13574) 1,6-bisphosphate binds) and allosteric sites (like the AMP binding site). researchgate.net However, developing potent and druggable inhibitors has been challenging. researchgate.net Identifying and targeting novel allosteric sites, such as the C128 site, is an ongoing area of research for developing more effective FBPase inhibitors. researchgate.net
Beyond enzymatic inhibition, targeting FBP2's non-canonical functions offers alternative therapeutic strategies, particularly in diseases where these functions are dysregulated. In certain cancers, such as soft tissue sarcomas, FBP2 expression is silenced, and restoring its expression inhibits tumor growth by antagonizing glycolysis and restraining mitochondrial biogenesis. nih.govnih.gov This suggests that therapeutic approaches aimed at restoring or enhancing FBP2 expression or activity could be beneficial in such cancers. The mechanism involves cytosolic FBP2 inhibiting glycolysis (Warburg effect) and nuclear FBP2 repressing mitochondrial biogenesis by inhibiting transcription factors like c-Myc and TFAM. nih.govnih.gov
In neurological contexts, the interaction of FBP2 with proteins like Camk2α and its role in synaptic plasticity and mitochondrial function suggest potential therapeutic targets for neurodegenerative disorders or conditions involving impaired synaptic function. nih.govpreprints.org Modulating FBP2's oligomeric state or its interactions with specific binding partners could potentially influence mitochondrial health and neuronal function. nih.govresearchgate.net
Furthermore, understanding how genetic variants in FBP2 lead to diseases like remitting leukodystrophy provides insights into potential gene therapy or targeted approaches to correct the functional deficits caused by these variants. nih.govresearchgate.net Since the variant affects enzymatic activity, substrate affinity, cooperativity, thermal stability, and the ability of FBP2 to localize to mitochondria and nuclei, therapeutic strategies could aim to restore these functions. nih.gov
Targeting the regulatory pathways that influence FBP2 expression and localization, such as the Pi3k/Akt signaling pathway, could also represent a therapeutic avenue. promegaconnections.com
It is crucial that any therapeutic strategy targeting FBP2 focuses on the specific mechanistic roles of the protein in the context of the disease, considering its dual enzymatic and moonlighting functions and their dependence on factors like cellular localization and oligomeric state.
Q & A
Q. What is the primary metabolic role of the FBP2 gene product, and how is it experimentally validated?
The FBP2-encoded enzyme, fructose-1,6-bisphosphatase 2, catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis. This enzymatic activity is validated through in vitro assays using CRISPR/Cas9-generated FBP2 knockout HEK293T cells, which show disrupted gluconeogenic flux . Quantitative PCR (qPCR) and Western blotting are standard methods to confirm FBP2 expression changes in response to metabolic perturbations, such as fasting or lactic acid exposure .
Q. Which experimental models are commonly used to study FBP2 function in metabolic regulation?
Key models include:
- Sheep skeletal muscle cells : Used to assess FBP2 expression under fasting conditions and lactic acid stimulation, revealing its role in gluconeogenic gene regulation .
- Gastric cancer (GC) cell lines : FBP2 knockdown models (e.g., via shRNA) demonstrate its tumor-suppressive effects via glucose metabolism inhibition .
- Xinjiang Brown Cattle : Transcriptomic analyses link FBP2 to AMPK signaling and intramuscular fat deposition .
Q. How can researchers detect and quantify FBP2 expression changes in tissue samples?
- Immunohistochemistry (IHC) : Validates protein localization and abundance in clinical specimens (e.g., 86.2% of GC tissues showed low FBP2 expression ).
- qPCR : Measures mRNA levels, with normalization to housekeeping genes (e.g., β-actin). A 404-fold higher FBP2 mRNA than FBP1 was observed in cell cultures .
- Microarray and RNA-seq : Identifies differential expression across tissues, such as FBP2 downregulation in gastric tumors compared to normal tissues .
Advanced Research Questions
Q. How does FBP2 regulate cross-talk between gluconeogenesis and proliferative signaling pathways like AMPK and mTOR?
FBP2 activates AMPK, which inhibits the Akt-mTOR pathway, shifting cellular metabolism from glycolysis to gluconeogenesis. This is demonstrated in cattle studies where FBP2 upregulation correlates with AMPK-driven suppression of lipogenesis and glucose uptake . Methodologically, pathway analysis (e.g., KEGG enrichment) and phospho-specific Western blotting are used to map these interactions .
Q. What experimental strategies address contradictory findings on FBP2’s role in cancer versus metabolic tissues?
For example:
- In gastric cancer , FBP2 downregulation promotes glycolysis and proliferation, linked to poor prognosis (88% of tumors show reduced mRNA ).
- In skeletal muscle , lactic acid upregulates FBP2 to enhance gluconeogenesis during fasting . To reconcile tissue-specific roles, researchers employ conditional knockout models and tissue-selective metabolomics (e.g., LC-MS for lactate/pyruvate ratios) .
Q. What genomic and epigenomic methods identify functional FBP2 variants affecting agricultural traits?
- Resequencing : Exon and flanking region analysis in dairy cattle revealed SNPs (e.g., H2/H3 haplotypes) associated with milk yield and protein content .
- CRISPR/Cas9 screens : Validate causal variants by editing promoter regions and assessing transcriptional activity via luciferase assays .
Q. How do researchers differentiate FBP2-specific effects from its paralog FBP1 in disease models?
- Isoform-specific inhibitors : Pharmacological tools (e.g., FBP2-targeted small molecules) dissect unique roles in mitochondrial vs. cytosolic gluconeogenesis .
- Dual-knockout models : Comparing FBP1<sup>-/-</sup> and FBP2<sup>-/-</sup> phenotypes in mice highlights FBP2’s muscle-specific functions .
Q. What statistical approaches resolve conflicting data on FBP2’s association with metabolic phenotypes?
- Meta-analysis : Aggregates data from heterogeneous studies (e.g., GC prognosis vs. cattle lactation ).
- Bayesian modeling : Quantifies uncertainty in microarray or RNA-seq datasets to prioritize FBP2 as a biomarker .
Methodological Challenges
Q. What are the limitations of using FBP2 knockout cell lines to study metabolic adaptation?
Q. How can single-cell RNA sequencing (scRNA-seq) refine understanding of FBP2’s heterogeneity in tumors?
scRNA-seq identifies subpopulations with divergent FBP2 expression, correlating with glycolytic activity or drug resistance. Cluster analysis (e.g., Seurat) and trajectory inference (Monocle) map FBP2’s role in tumor evolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
